molecular formula C6H3BrClN3 B170345 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine CAS No. 163452-79-7

7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine

Cat. No.: B170345
CAS No.: 163452-79-7
M. Wt: 232.46 g/mol
InChI Key: USTMRSIXVJVNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-4-chloro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTMRSIXVJVNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=N1)Cl)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265291
Record name 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163452-79-7
Record name 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163452-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural framework, featuring an imidazopyridine core substituted with both bromine and chlorine atoms, offers versatile sites for chemical modification. This strategic positioning of reactive groups makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for oncology and antiviral agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of targeted therapies.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively published in peer-reviewed literature, a compilation of available data from chemical suppliers and databases provides a foundational understanding of its physical and chemical characteristics. It is consistently described as a solid at room temperature.[1]

PropertyValueSource(s)
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [2]
CAS Number 163452-79-7[1]
Appearance Solid[1]
Boiling Point (Predicted) 471.3 ± 40.0 °C[3]
Purity Typically ≥97%[1]

Note: The boiling point is a predicted value and should be considered an estimate. Experimental determination of the melting point and solubility in various solvents is required for a complete physicochemical profile.

Synthesis and Purification

A plausible synthetic workflow is outlined below. This process is a hypothetical representation based on established organic chemistry principles for the synthesis of similar heterocyclic systems.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification cluster_product Final Product Aminopyridine Substituted Aminopyridine Cyclization Cyclization to form Imidazopyridine Core Aminopyridine->Cyclization e.g., with a formylating agent Chlorination Chlorination at C4 Cyclization->Chlorination e.g., POCl₃ Bromination Bromination at C7 Chlorination->Bromination e.g., NBS Chromatography Column Chromatography Bromination->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocol: General Synthesis of a Halogenated Imidazopyridine Derivative (Adapted from a similar synthesis)

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

  • Formation of the Imidazopyridine Core: A suitably substituted diaminopyridine is reacted with a cyclizing agent, such as formic acid or triethyl orthoformate, under elevated temperatures to form the imidazo[4,5-c]pyridine ring system.

  • Chlorination: The resulting imidazopyridine intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chloro group at the 4-position. This reaction is typically performed in a sealed vessel at high temperatures.

  • Bromination: The 4-chloro-1H-imidazo[4,5-c]pyridine is then subjected to electrophilic bromination to introduce the bromo group at the 7-position. A common brominating agent for this type of reaction is N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent.

  • Purification: The crude product is purified using standard laboratory techniques. This typically involves initial extraction and washing, followed by column chromatography on silica gel to isolate the desired product from any unreacted starting materials or byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product of high purity.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for the NMR analysis of a synthesized heterocyclic compound is as follows:

G Sample_Prep Dissolve sample in deuterated solvent (e.g., DMSO-d₆ or CDCl₃) Acquire_1H Acquire ¹H NMR spectrum Sample_Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum Sample_Prep->Acquire_13C Process_Data Process and analyze spectra Acquire_1H->Process_Data Acquire_13C->Process_Data Acquire_2D Acquire 2D NMR spectra (COSY, HSQC, HMBC) if needed Acquire_2D->Process_Data Process_Data->Acquire_2D If structure is ambiguous Structure_Confirm Confirm structure and purity Process_Data->Structure_Confirm

Caption: General workflow for NMR spectroscopic analysis.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and imidazole rings. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the chlorine and bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the heterocyclic core. The carbons attached to the halogens (C4 and C7) will exhibit chemical shifts characteristic of halogenated aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. A typical workflow for MS analysis is presented below.

G Sample_Intro Introduce sample into the mass spectrometer (e.g., via direct infusion or LC-MS) Ionization Ionize the sample (e.g., ESI or APCI) Sample_Intro->Ionization Mass_Analysis Separate ions based on m/z ratio Ionization->Mass_Analysis Detection Detect ions and generate mass spectrum Mass_Analysis->Detection Data_Analysis Analyze spectrum to determine molecular weight and isotopic pattern Detection->Data_Analysis

Caption: General workflow for Mass Spectrometry analysis.

The mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature provides strong evidence for the presence of both halogens in the molecule.

Role in Drug Development

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The chlorine and bromine atoms serve as handles for further chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents at the C4 and C7 positions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Kinase Inhibitors

The imidazo[4,5-c]pyridine scaffold is a known "hinge-binding" motif for many protein kinases. The nitrogen atoms in the ring system can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase active site. By appending various functional groups to the 4 and 7 positions of the this compound core, medicinal chemists can design potent and selective inhibitors of specific kinases implicated in diseases such as cancer.

Antiviral Agents

This compound is a key intermediate in the synthesis of novel antiviral drugs.[2] For instance, it is a building block for the synthesis of the HIV capsid inhibitor, Lenacapavir.[5] The ability to introduce diverse chemical moieties through the halogenated positions allows for the optimization of antiviral activity, pharmacokinetic properties, and metabolic stability.

The logical relationship of its application in drug development is illustrated below.

G Core_Scaffold 7-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine Cross_Coupling Palladium-Catalyzed Cross-Coupling Reactions Core_Scaffold->Cross_Coupling Versatile handles at C4 and C7 SAR_Exploration Structure-Activity Relationship (SAR) Exploration Cross_Coupling->SAR_Exploration Lead_Optimization Lead Optimization SAR_Exploration->Lead_Optimization Kinase_Inhibitors Kinase Inhibitors (e.g., for Cancer) Lead_Optimization->Kinase_Inhibitors Antiviral_Agents Antiviral Agents (e.g., HIV inhibitors) Lead_Optimization->Antiviral_Agents

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and life sciences research communities. While a complete, publicly available dataset of its experimental chemical and physical properties is yet to be established, its structural features and its role as a precursor to high-value therapeutic agents are well-recognized. The strategic placement of its halogen atoms provides a versatile platform for the synthesis of libraries of compounds for screening and for the optimization of lead candidates in drug discovery programs targeting kinases and viral proteins. Further detailed characterization of this compound will undoubtedly facilitate its broader application in the development of next-generation therapeutics.

References

An In-depth Technical Guide to 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine (CAS No. 163452-79-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of reactive bromine and chlorine atoms on the imidazopyridine scaffold, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₆H₃BrClN₃.[1][2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 163452-79-7[1][2]
Molecular Formula C₆H₃BrClN₃[1][2]
Molecular Weight 232.47 g/mol [1]
Boiling Point 471.3 ± 40.0 °C[3]
Purity Typically ≥97%[1][2]
Appearance Solid[2]
Storage Room temperature[1]

Note: Spectroscopic data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry for this compound are available from commercial suppliers and chemical databases.[4]

Synthesis

One common approach involves the reaction of a diaminopyridine with a suitable cyclizing agent. For the synthesis of imidazo[4,5-c]pyridines, this often starts with a 3,4-diaminopyridine derivative.[7] The synthesis of functionalized imidazo[4,5-c]pyridines can also be achieved through a multi-step solid-phase synthesis, starting from a suitable pyridine building block like 2,4-dichloro-3-nitropyridine.[6]

An illustrative experimental workflow for the synthesis of imidazo[4,5-c]pyridine derivatives is presented below.

G cluster_0 Starting Material Preparation cluster_1 Core Ring Formation cluster_2 Functionalization A Substituted Pyridine B Nitration A->B C Chlorination B->C D Amination C->D E Reduction of Nitro Group to Diaminopyridine D->E F Cyclization with Carboxylic Acid Equivalent E->F G Imidazo[4,5-c]pyridine Core F->G H Halogenation (e.g., Bromination) G->H I Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) H->I J Final Product I->J

Illustrative workflow for the synthesis of functionalized imidazo[4,5-c]pyridines.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various therapeutic agents, primarily due to its utility as a scaffold for generating libraries of compounds for screening.[5] The bromine and chlorine substituents provide reactive handles for introducing diverse chemical moieties through cross-coupling reactions, allowing for the fine-tuning of pharmacological properties.

Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors.[8] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The imidazo[4,5-c]pyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of imidazo[4,5-c]pyridinecarboxamide have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair.[4]

The general workflow for developing kinase inhibitors from a building block like this compound involves several key stages, from initial library synthesis to preclinical testing.[9][10]

G A 7-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine B Library Synthesis via Cross-Coupling Reactions A->B C High-Throughput Screening (Biochemical Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F In Vitro Cellular Assays (Target Engagement, Proliferation) E->F G In Vivo Animal Models F->G H Preclinical Candidate G->H

Experimental workflow for kinase inhibitor discovery using a core building block.

Derivatives synthesized from this scaffold can be designed to target various signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/Erk pathways.[1][11][12]

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Transcription Inhibitor Imidazo[4,5-c]pyridine Derivative (Inhibitor) Inhibitor->Inhibitor_target

Generic kinase signaling pathway targeted by imidazo[4,5-c]pyridine derivatives.
Other Therapeutic Areas

The imidazo[4,5-c]pyridine scaffold is also explored for its potential in developing antiviral and antimicrobial agents.[7][13] The structural similarity of this scaffold to purines allows for its interaction with various biological targets involved in viral replication and bacterial growth.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility in constructing diverse chemical libraries makes it a cornerstone for hit-to-lead campaigns in drug discovery, particularly in the pursuit of potent and selective kinase inhibitors. Further exploration of the chemical space around this scaffold holds significant promise for the development of new treatments for a range of diseases.

References

In-Depth Technical Guide: 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, its significance as a building block in medicinal chemistry, and generalized experimental workflows for its synthesis and analysis. This compound is a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Properties and Data

This compound is a heterocyclic organic compound containing a fused imidazopyridine ring system, substituted with both bromine and chlorine atoms. These halogenated sites provide reactive handles for further chemical modifications, making it a valuable scaffold in the synthesis of complex molecules for drug discovery.[1] It is recognized as a building block for protein degraders and is instrumental in creating targeted therapies.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It should be noted that while some physical properties have been calculated, experimentally determined values for melting and boiling points are not consistently available in public literature.

PropertyValueSource(s)
Molecular Weight 232.47 g/mol [2]
Molecular Formula C₆H₃BrClN₃[2][3]
CAS Number 163452-79-7[2]
Physical Form Solid[3]
Purity (Typical) ≥ 97%[3][4]
Boiling Point (Calculated) 471.3 ± 40.0 °C[5]
Storage Temperature Room Temperature

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. This compound serves as a crucial starting material for the synthesis of potent and selective kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of the broader imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds have been shown to inhibit several important kinase families, including:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are implicated in the progression of cancers like glioblastoma.[6]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology.[7][8][9]

  • FLT3 Kinase: Fms-like tyrosine kinase 3 is often mutated in acute myeloid leukemia (AML), making it a prime therapeutic target.[7]

The strategic placement of the chloro and bromo substituents on the this compound scaffold allows for selective chemical modifications, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to build diverse libraries of compounds for screening against these kinase targets.[1]

Experimental Workflows and Signaling Pathways

Generalized Synthetic and Analytical Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & QC A Starting Material (e.g., 2-Amino-5-bromo- 4-chloro-3-nitropyridine) B Step 1: Reduction (e.g., Fe/AcOH or H₂, Pd/C) Reduction of nitro group to amine A->B C Step 2: Cyclization (e.g., with Formic Acid or Triethyl Orthoformate) Formation of imidazole ring B->C D Crude Product 7-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine C->D E Recrystallization or Silica Gel Column Chromatography D->E F Pure Product E->F G Structural Verification (¹H NMR, ¹³C NMR, MS) F->G H Purity Assessment (HPLC, Elemental Analysis) F->H

A generalized workflow for the synthesis and analysis of the title compound.
Representative Kinase Inhibition Signaling Pathway

Derivatives of this compound are developed to function as ATP-competitive kinase inhibitors. The diagram below illustrates this mechanism of action in a representative receptor tyrosine kinase (RTK) signaling pathway, which is relevant to targets like FLT3 and members of the Src family.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) RTK->Downstream Phosphorylates & Activates ADP ADP ATP->ADP Provides Phosphate Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Inhibitor Kinase Inhibitor (Derived from title compound) Inhibitor->RTK Blocks ATP Binding Site Ligand Growth Factor (Ligand) Ligand->RTK Binds & Dimerizes

Representative pathway showing inhibition of RTK signaling by a derivative.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly accessible literature. The following sections describe generalized methodologies based on standard practices for analogous compounds. Researchers should perform their own optimization and validation.

Synthesis: A General Approach

A plausible synthetic route starts from a substituted nitropyridine precursor.

  • Reduction of the Nitro Group: The precursor, such as 2-amino-5-bromo-4-chloro-3-nitropyridine, is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with H₂ over Pd/C) is added. The reaction is typically stirred at room temperature or with gentle heating until the reduction to the corresponding diamine is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cyclization to Form the Imidazole Ring: Following the reduction, the resulting diamine can be cyclized to form the imidazo[4,5-c]pyridine core. This is commonly achieved by heating the diamine in formic acid or with an orthoformate, such as triethyl orthoformate, often with an acid catalyst. The reaction proceeds until the starting diamine is consumed.

  • Work-up and Isolation: The crude product is isolated by removing the solvent under reduced pressure and neutralizing the reaction mixture. The resulting solid can then be collected by filtration.

Purification

Purification of the crude solid is essential to achieve the desired purity (typically ≥97%).

  • Recrystallization: A solvent screening should be performed to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. The crude solid is dissolved in a minimum amount of the hot solvent, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to induce crystallization.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is chosen based on TLC analysis to achieve good separation of the desired product from impurities.

Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid), with detection by UV absorbance.

References

In-depth Technical Guide to 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structural features and reactivity make it a valuable scaffold for the synthesis of potent kinase inhibitors and antiviral agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol, and its application in the development of kinase inhibitors that modulate key cellular signaling pathways.

Chemical Identity and Synonyms

This compound is a heterocyclic aromatic compound with the molecular formula C₆H₃BrClN₃.[1][2] Its chemical structure consists of a fused imidazo[4,5-c]pyridine bicycle with a bromine atom at position 7 and a chlorine atom at position 4. This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for this compound

Identifier Value Source
IUPAC Name This compound
CAS Number 163452-79-7[3]
Molecular Formula C₆H₃BrClN₃[1][2]
Molecular Weight 232.47 g/mol
Synonym 1 7-bromo-4-chloro-3H-imidazo[4,5-c]pyridine[2]
Synonym 2 4-chloro-7-bromoimidazo[4,5-c]pyridine[2]

Synthesis Protocol

The synthesis of this compound is a critical process for its application in drug discovery. While specific multi-step synthetic routes are often proprietary, a general and plausible pathway can be inferred from related literature, particularly from patents detailing the synthesis of imidazo[4,5-c]pyridine derivatives. A common strategy involves the construction of the imidazo[4,5-c]pyridine core from a substituted diaminopyridine precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established chemical principles for analogous structures.

Step 1: Nitration of 2-amino-5-bromopyridine

  • To a solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, cooled to 0°C, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice, which will result in the precipitation of the nitrated product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 2-amino-5-bromo-3-nitropyridine.

Step 2: Chlorination of the Pyridine Ring

  • Suspend the 2-amino-5-bromo-3-nitropyridine in a suitable solvent like phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for several hours. This step replaces the amino group with a chloro group and may also facilitate other transformations.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2,4-dichloro-3-nitropyridine.

Step 3: Reduction of the Nitro Group

  • Dissolve the 5-bromo-2,4-dichloro-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder or tin(II) chloride, to the solution.

  • Heat the reaction mixture under reflux for several hours until the reduction of the nitro group to an amino group is complete, as monitored by thin-layer chromatography (TLC).

  • Filter the hot reaction mixture to remove the metal salts and concentrate the filtrate.

  • Neutralize the residue and extract the product, 5-bromo-2,4-dichloro-3-aminopyridine, with an organic solvent.

Step 4: Cyclization to form the Imidazole Ring

  • React the resulting 5-bromo-3,4-diamino-2-chloropyridine (after selective reduction or amination) with a suitable one-carbon source, such as triethyl orthoformate or formic acid, to form the imidazole ring.

  • Heat the mixture, often in the presence of an acid catalyst, to drive the cyclization and dehydration.

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Logical Workflow for the Synthesis

G A 2-amino-5-bromopyridine B Nitration (HNO₃/H₂SO₄) A->B C 2-amino-5-bromo-3-nitropyridine B->C D Chlorination (POCl₃) C->D E 5-bromo-2,4-dichloro-3-nitropyridine D->E F Reduction (Fe/AcOH) E->F G 5-bromo-3,4-diamino-2-chloropyridine F->G H Cyclization (HC(OEt)₃) G->H I 7-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine H->I

Caption: Plausible synthetic workflow for this compound.

Application in Kinase Inhibitor Development

The imidazo[4,5-c]pyridine scaffold is a bioisostere of purine, a core component of ATP. This structural mimicry allows compounds derived from this scaffold to act as competitive inhibitors in the ATP-binding pocket of various kinases.[4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of this compound have been investigated as inhibitors of several important kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[4]

  • Aurora Kinases: A family of serine/threonine kinases essential for mitotic progression.

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

  • Cyclin-Dependent Kinase 9 (CDK9): A kinase involved in the regulation of transcription.

The bromine and chlorine atoms on the this compound scaffold serve as important handles for further chemical modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the final drug candidates through structure-activity relationship (SAR) studies.

Case Study: Inhibition of the FLT3 Signaling Pathway

To illustrate the therapeutic application, we will consider a hypothetical kinase inhibitor, "Imidazotinib," derived from this compound, which targets a constitutively active mutant of FLT3.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

In normal hematopoietic cells, the binding of the FLT3 ligand to the FLT3 receptor leads to receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This initiates downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which are crucial for cell survival, proliferation, and differentiation.[5][6]

In a significant subset of AML patients, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain of FLT3 lead to ligand-independent, constitutive activation of the receptor.[5] This results in uncontrolled cell proliferation and survival, contributing to the pathogenesis of leukemia.

Mechanism of Action of "Imidazotinib"

"Imidazotinib," synthesized from the this compound core, is designed to bind to the ATP-binding pocket of the constitutively active FLT3-ITD mutant. By competitively inhibiting ATP binding, "Imidazotinib" prevents the autophosphorylation and activation of the FLT3 receptor, thereby blocking the downstream signaling pathways that drive leukemic cell growth.

Visualizing the Inhibition of the FLT3 Signaling Pathway

The following diagram, generated using Graphviz, illustrates the FLT3 signaling pathway and the point of intervention by our hypothetical inhibitor, "Imidazotinib."

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD (Constitutively Active) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Imidazotinib Imidazotinib (derived from 7-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine) Imidazotinib->FLT3 Inhibits

Caption: Inhibition of the constitutive FLT3 signaling pathway by "Imidazotinib".

Conclusion

This compound is a highly valuable and versatile scaffold in the field of drug discovery. Its utility as a core structure for the development of targeted therapies, particularly kinase inhibitors, is well-documented in the scientific and patent literature. A thorough understanding of its chemical properties, synthesis, and biological applications is essential for researchers aiming to design and develop novel therapeutics for a range of diseases, including cancer and viral infections. The continued exploration of derivatives based on this privileged scaffold holds significant promise for the future of precision medicine.

References

An In-Depth Technical Guide to 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its unique structural framework, featuring a fused imidazopyridine system with bromine and chlorine substituents, offers versatile sites for chemical modification. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its established roles in the development of targeted therapeutics, particularly as an intermediate for kinase inhibitors and antiviral agents. Detailed information on its biological targets, including Src family kinases and viral RNA-dependent RNA polymerase, is presented, along with illustrative diagrams of relevant signaling pathways and experimental workflows.

Chemical Structure and Identification

This compound is a purine analogue characterized by a bicyclic system where an imidazole ring is fused to a pyridine ring. The pyridine ring is substituted with a bromine atom at position 7 and a chlorine atom at position 4.

Chemical Structure:

Caption: 2D structure of this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 163452-79-7[1]
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [1]
InChI InChI=1S/C6H3BrClN3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11)
InChIKey USTMRSIXVJVNOT-UHFFFAOYSA-N
SMILES C1=C2C(=NC=N1)C(=C(C=N2)Br)Cl
Synonyms 4-chloro-7-bromoimidazo[4,5-c]pyridine

Physicochemical Properties

PropertyValue/Description
Physical State Solid
Melting Point Not reported
Boiling Point 471.3 ± 40.0 °C (Predicted)[2]
Solubility Not reported
Purity Commercially available with ≥97% purity[1]

Spectroscopic Data

Detailed experimental spectra are not publicly available. However, based on the structure, the expected spectroscopic characteristics are outlined below.

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons on the pyridine and imidazole rings are expected to appear as distinct signals in the downfield region (typically 7.0-9.0 ppm). The position and multiplicity will depend on the solvent and the tautomeric form.
¹³C NMR Six distinct signals for the carbon atoms of the bicyclic core are expected. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms will be shifted downfield. The chemical shifts are anticipated in the range of 110-160 ppm.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N and C=C stretching in the aromatic system (around 1500-1650 cm⁻¹), and C-Cl and C-Br stretching in the fingerprint region are expected.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 231 and 233 in an approximate 3:4:1 ratio due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of halogens and cleavage of the heterocyclic rings.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly accessible literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted imidazo[4,5-c]pyridines. A common approach involves the cyclization of a suitably substituted diaminopyridine.

Proposed Synthetic Pathway

A potential synthetic route starts from a commercially available diaminopyridine derivative, followed by bromination, chlorination, and subsequent cyclization to form the imidazole ring.

G A 3,4-Diaminopyridine B Bromination A->B C Chlorination B->C D Cyclization with Formic Acid C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)
  • Step 1: Bromination of 3,4-Diaminopyridine. 3,4-Diaminopyridine would be treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like dichloromethane or acetonitrile to introduce the bromine atom at the desired position on the pyridine ring.

  • Step 2: Chlorination. The resulting bromo-diaminopyridine derivative would then be subjected to a chlorination reaction. This could potentially be achieved using a reagent like N-chlorosuccinimide (NCS) or sulfuryl chloride.

  • Step 3: Imidazole Ring Formation. The final step would involve the cyclization of the halogenated diaminopyridine with a one-carbon source, such as formic acid or triethyl orthoformate, under heating to form the fused imidazole ring, yielding this compound.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including reagents, solvents, temperatures, and reaction times, would require experimental optimization. Purification at each step would likely involve standard techniques such as column chromatography and recrystallization.

Biological Activity and Applications

This compound is a key intermediate in the synthesis of biologically active molecules, primarily kinase inhibitors for cancer therapy and antiviral agents.

Kinase Inhibitors in Glioblastoma

Derivatives of imidazo[4,5-c]pyridine have been identified as potent inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases often overexpressed and hyperactivated in various cancers, including glioblastoma multiforme (GBM).

Signaling Pathway:

In glioblastoma, receptor tyrosine kinases (RTKs) like EGFR are frequently activated, leading to the downstream activation of SFKs. SFKs, in turn, phosphorylate a multitude of substrates that regulate key cellular processes such as proliferation, survival, migration, and angiogenesis. Inhibition of SFKs can disrupt these oncogenic signaling cascades.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) SFK Src Family Kinases (Src, Fyn, etc.) RTK->SFK Activation Proliferation Proliferation SFK->Proliferation Survival Survival SFK->Survival Migration Migration / Invasion SFK->Migration Angiogenesis Angiogenesis SFK->Angiogenesis Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->SFK Inhibition

Caption: Inhibition of Src Family Kinase signaling in glioblastoma.

Antiviral Activity

Imidazo[4,5-c]pyridine derivatives have also demonstrated potential as antiviral agents. For instance, they have been shown to inhibit the replication of Classical Swine Fever Virus (CSFV), a member of the Pestivirus genus.

Mechanism of Action:

The antiviral activity of these compounds is attributed to the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral RNA genome. By targeting the RdRp, these inhibitors block the synthesis of new viral RNA, thereby halting viral propagation.

G Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template Replication Viral RNA Replication RdRp->Replication Inhibitor This compound Derivative Inhibitor->RdRp Inhibition

Caption: Mechanism of antiviral action via RdRp inhibition.

Conclusion

This compound is a valuable heterocyclic scaffold for the development of novel therapeutic agents. Its utility as a precursor for potent kinase inhibitors and antiviral compounds highlights its significance in drug discovery. Further research to elucidate its full physicochemical profile and to develop optimized and scalable synthetic routes is warranted. The exploration of new derivatives based on this core structure holds promise for the discovery of next-generation targeted therapies for cancer and infectious diseases.

References

An In-depth Technical Guide to 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural features, particularly the presence of reactive chloro and bromo substituents on the imidazopyridine core, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its significant role in the development of kinase inhibitors for potential therapeutic applications.

Core Physical and Chemical Properties

This compound is a solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a foundational understanding of this key synthetic intermediate.

PropertyValueSource(s)
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [3]
CAS Number 163452-79-7[3]
Appearance Solid[1][2]
Boiling Point (Predicted) 471.3 ± 40.0 °C
Storage Temperature Room Temperature

Note: The boiling point is a predicted value and should be considered as an estimate. Experimental determination is recommended for precise applications.

Spectral Data

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and imidazole rings. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine and bromine atoms.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information on the carbon skeleton of the molecule. The number of distinct signals will confirm the molecular symmetry, and the chemical shifts will be indicative of the electronic environment of each carbon atom. Carbons attached to the electronegative halogen atoms are expected to resonate at lower fields.

Synthesis and Purification

The synthesis of this compound typically involves the construction of the imidazopyridine core from a suitably substituted diaminopyridine precursor. The following is a plausible synthetic workflow based on established methodologies for related compounds.

G A Substituted Diaminopyridine B Cyclization with a one-carbon source (e.g., formic acid, orthoformate) A->B Reaction C This compound B->C Product Formation

Caption: General synthetic workflow for imidazo[4,5-c]pyridine synthesis.

3.1. Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of imidazo[4,5-c]pyridines and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of a Dichlorobromopyridine Intermediate A suitable dichloropyridine is subjected to regioselective bromination to introduce the bromine atom at the desired position.

Step 2: Amination The dichlorobromopyridine intermediate is then reacted with an amine source to introduce the amino groups, forming a diaminopyridine derivative.

Step 3: Cyclization to form the Imidazole Ring The resulting diaminopyridine is cyclized using a one-carbon synthon, such as triethyl orthoformate or formic acid, to construct the imidazole ring and yield this compound.

3.2. Purification

Purification of the final product is critical to remove any unreacted starting materials and byproducts. Recrystallization is a common and effective method.

Recrystallization Protocol:

  • Solvent Selection: A suitable solvent or solvent system is chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of N-aryl pyridones include methanol and ethanol, sometimes in combination with water as an anti-solvent.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, a hot gravity filtration is performed.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Chemical Reactivity and Applications in Kinase Inhibitor Synthesis

The chemical reactivity of this compound is dominated by the two halogen substituents, which serve as versatile handles for further functionalization. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNA_r), while the bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This differential reactivity allows for the sequential and regioselective introduction of various substituents, making it a valuable scaffold in the synthesis of kinase inhibitors.

G cluster_0 Reactivity of this compound A This compound B Nucleophilic Aromatic Substitution (at C4-Cl) A->B Nucleophile C Suzuki-Miyaura Coupling (at C7-Br) A->C Boronic Acid/Ester Pd Catalyst, Base D 4-Substituted-7-bromo-1H-imidazo[4,5-c]pyridine B->D E 7-Substituted-4-chloro-1H-imidazo[4,5-c]pyridine C->E D->C Sequential Reaction F Disubstituted Kinase Inhibitor D->F E->B Sequential Reaction E->F

Caption: Key reaction pathways for functionalizing this compound.

4.1. Role in Aurora Kinase Inhibitor Development

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their dysregulation is frequently observed in various cancers, making them attractive targets for anticancer drug development. The imidazo[4,5-b]pyridine scaffold, a close analog of the title compound's core, has been extensively explored for the development of potent and selective Aurora kinase inhibitors.[5][6][7] this compound serves as a key starting material for the synthesis of these inhibitors, where the chloro and bromo positions are functionalized to optimize binding affinity and selectivity for the target kinase.

G cluster_0 Signaling Pathway A Aurora Kinase B Mitotic Progression A->B Phosphorylation C Cell Proliferation B->C D Imidazo[4,5-c]pyridine-based Inhibitor D->A Inhibition

Caption: Simplified signaling pathway involving Aurora Kinase and its inhibition.

Conclusion

This compound is a compound of significant interest to the drug discovery community. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable intermediate for the synthesis of complex heterocyclic molecules. The ability to selectively functionalize both the chloro and bromo positions provides a powerful tool for medicinal chemists to generate libraries of compounds for screening against various therapeutic targets, most notably protein kinases. The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is detailed through a multi-step process, beginning with commercially available starting materials. This document outlines the experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its application in a research and development setting.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively achieved through a four-step sequence. This strategy involves the initial construction of a substituted pyridine ring, followed by the formation of the fused imidazole ring. The proposed pathway is as follows:

  • Bromination: Introduction of a bromine atom to the pyridine ring.

  • Nitration: Addition of a nitro group to the brominated pyridine.

  • Reduction: Conversion of the nitro group to an amine.

  • Cyclization: Formation of the imidazole ring to yield the final product.

This approach is advantageous as it utilizes readily available precursors and employs well-established chemical transformations, allowing for reliable and scalable synthesis.

Starting Materials

The primary starting material for this synthetic route is 2-amino-4-chloropyridine . This compound serves as the foundational scaffold upon which the necessary functional groups are introduced. Other key reagents required for the synthesis are detailed in the experimental protocols.

Experimental Protocols and Data

The following sections provide detailed methodologies for each step of the synthesis, accompanied by tables summarizing the quantitative data for each reaction.

Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine

This initial step involves the regioselective bromination of 2-amino-4-chloropyridine. The amino group directs the electrophilic substitution to the 5-position of the pyridine ring.

Methodology: 2-amino-4-chloropyridine is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to 0°C, and N-bromosuccinimide (NBS) is added portion-wise while maintaining the temperature. The reaction is stirred for a short period, and its completion is monitored by thin-layer chromatography (TLC). The product is then isolated through a standard work-up procedure involving extraction and purification.[1]

ParameterValueReference
Starting Material2-amino-4-chloropyridine[1]
ReagentN-bromosuccinimide (NBS)[1]
SolventDichloromethane[1]
Temperature0°C[1]
Reaction Time30 minutes[1]
Yield>80%[1]
Step 2: Synthesis of 2-Amino-5-bromo-4-chloro-3-nitropyridine

The subsequent step is the nitration of the brominated pyridine derivative. The introduction of the nitro group at the 3-position is crucial for the eventual formation of the diamino-pyridine precursor.

Methodology: 2-Amino-5-bromo-4-chloropyridine is added to concentrated sulfuric acid at a low temperature (0-5°C). Fuming nitric acid is then added dropwise while maintaining the low temperature. The reaction mixture is stirred and allowed to warm to room temperature before being carefully poured onto ice. The precipitated product is collected by filtration, washed, and dried. A similar nitration of 2-amino-5-bromopyridine is a well-documented procedure.[2]

ParameterValueReference
Starting Material2-Amino-5-bromo-4-chloropyridineAnalogous to[2]
ReagentsConcentrated Sulfuric Acid, Fuming Nitric AcidAnalogous to[2]
Temperature0-5°C initially, then room temperatureAnalogous to[2]
Reaction TimeSeveral hoursAnalogous to[2]
YieldNot specified for this specific substrate
Step 3: Synthesis of 5-Bromo-4-chloropyridine-2,3-diamine

The reduction of the nitro group to an amine is a critical step to generate the necessary 1,2-diamine functionality for the subsequent cyclization.

Methodology: The nitro-substituted pyridine is suspended in a mixture of ethanol and water. Reduced iron powder and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC. Upon completion, the hot solution is filtered to remove the iron residues. The filtrate is concentrated, and the product is isolated by recrystallization. This method is effective for the reduction of similar nitro-pyridines.[2]

ParameterValueReference
Starting Material2-Amino-5-bromo-4-chloro-3-nitropyridineAnalogous to[2]
ReagentsReduced Iron, Concentrated Hydrochloric AcidAnalogous to[2]
SolventEthanol/Water mixtureAnalogous to[2]
TemperatureRefluxAnalogous to[2]
Reaction Time1 hourAnalogous to[2]
YieldNot specified for this specific substrate
Step 4: Synthesis of this compound

The final step is the cyclization of the diamino-pyridine with a one-carbon source to form the fused imidazole ring.

Methodology: 5-Bromo-4-chloropyridine-2,3-diamine is heated in formic acid. The formic acid serves as both the solvent and the source of the carbon atom that forms the C2 of the imidazole ring. The reaction mixture is refluxed for several hours. After cooling, the excess formic acid is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

ParameterValueReference
Starting Material5-Bromo-4-chloropyridine-2,3-diamineGeneral Method
ReagentFormic AcidGeneral Method
TemperatureRefluxGeneral Method
Reaction TimeSeveral hoursGeneral Method
YieldNot specified

Visualizing the Synthesis

The following diagrams illustrate the proposed synthetic workflow.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization A 2-Amino-4-chloropyridine B 2-Amino-5-bromo-4-chloropyridine A->B NBS, Dichloromethane, 0°C C 2-Amino-5-bromo-4-chloropyridine D 2-Amino-5-bromo-4-chloro-3-nitropyridine C->D H₂SO₄, HNO₃, 0°C E 2-Amino-5-bromo-4-chloro-3-nitropyridine F 5-Bromo-4-chloropyridine-2,3-diamine E->F Fe, HCl, EtOH/H₂O, Reflux G 5-Bromo-4-chloropyridine-2,3-diamine H This compound G->H Formic Acid, Reflux

Figure 1: Synthetic workflow for this compound.

Conclusion

This technical guide details a robust and logical synthetic pathway for the preparation of this compound from the readily available starting material, 2-amino-4-chloropyridine. The described methodologies are based on well-established chemical principles and provide a solid foundation for researchers to undertake the synthesis of this and related compounds. The provided data and visualizations are intended to facilitate a clear and comprehensive understanding of the entire synthetic process. Further optimization of reaction conditions for each step may be necessary to achieve maximum yields and purity in a laboratory setting.

References

Spectroscopic Characterization of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine. Due to the limited availability of public domain spectral data for this specific molecule, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for the key analytical techniques used in its structural elucidation. This guide is designed to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of this and related compounds in drug discovery and development.

Introduction

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its structural features, including the imidazopyridine core and the presence of bromo and chloro substituents, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound. This guide covers the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
8.0 - 8.5Singlet1HH-2 (imidazole ring)
7.5 - 8.0Singlet1HH-6 (pyridine ring)
12.0 - 14.0Broad Singlet1HN-H (imidazole ring)

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ, ppm)Carbon Atom Assignment
145.0 - 155.0C-4
140.0 - 150.0C-7a
135.0 - 145.0C-2
120.0 - 130.0C-5a
110.0 - 120.0C-7
105.0 - 115.0C-6

Table 3: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Interpretation
231/233/235[M]⁺∙ (Molecular ion peak with characteristic isotopic pattern for Br and Cl)
232/234/236[M+H]⁺ (Protonated molecular ion in ESI or CI)

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
3100 - 3000N-H stretch (imidazole)
1600 - 1450C=C and C=N stretching vibrations (aromatic and heteroaromatic rings)
1200 - 1000C-N stretching vibrations
800 - 600C-Cl and C-Br stretching vibrations

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: DMSO-d₆ (or CDCl₃).

  • Temperature: 298 K.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Solvent: DMSO-d₆ (or CDCl₃).

  • Temperature: 298 K.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation (for ESI):

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • The solution may be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Mass Spectrometry Parameters (ESI):

  • Ionization Mode: Positive or negative ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Mass Range: m/z 50-500.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

FT-IR Spectroscopy Parameters:

  • Accessory: ATR.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR FT-IR Spectroscopy (ATR) Synthesis->IR Purity_Assessment Purity Assessment NMR->Purity_Assessment Structure_Elucdation Structure_Elucdation NMR->Structure_Elucdation Structure_Elucidation Structural Confirmation MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers can adapt and refine the provided experimental protocols based on the specific instrumentation available and the unique characteristics of their synthesized material. The combination of these spectroscopic techniques will enable unambiguous structural confirmation and purity assessment, which are critical for any downstream applications in research and development.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine. The methodologies outlined are based on established procedures for structurally similar dihalogenated aza-heterocycles and are intended to serve as a comprehensive guide for the synthesis of novel 7-aryl-4-chloro-1H-imidazo[4,5-c]pyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] For dihalogenated heterocyclic substrates such as this compound, achieving regioselective coupling is crucial. In such systems, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond towards oxidative addition to the palladium(0) catalyst.[1] This difference in reactivity allows for the selective arylation at the C7-position while preserving the chlorine atom at the C4-position for subsequent functionalization.

These application notes provide protocols that leverage this reactivity difference to achieve high yields of the desired monosubstituted product. The choice of catalyst, ligand, base, and solvent system is critical for maximizing yield and selectivity.

Data Presentation: Suzuki Coupling of Analagous Dihalogenated Heterocycles

Due to the limited availability of specific data for this compound, the following table summarizes typical reaction conditions and yields for the regioselective Suzuki-Miyaura coupling of analogous bromo-chloro aza-heterocycles. This data provides a strong predictive framework for the target molecule.

EntryDihalogenated SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12,4-dichloro-5-bromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (7:2:3)1001285N/A
24,7-dichloroquinazoline4-Methoxyphenyl-boronic acidPd(OAc)₂ (10)SPhos (20)K₃PO₄ (2)1,4-Dioxane100392 (at C4)
37-bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine3-Tolylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (2)Toluene1101678N/A
45-bromo-2-chloropyridine4-Fluorophenyl-boronic acidPd(OAc)₂ (3)Buchwald Ligand (6)Cs₂CO₃ (2)Dioxane/H₂O (5:1)801890N/A
57-Chloro-8-iodoimidazo[1,2-a]pyridinePhenylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃ (2)DMF120 (MW)0.595 (at C8)

Experimental Protocols

The following are detailed protocols for the regioselective Suzuki coupling at the C7-position of this compound.

Protocol 1: Standard Thermal Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Attach a condenser and heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-4-chloro-1H-imidazo[4,5-c]pyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and potassium carbonate (2.0 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 8-10).

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 (Base) PdII_R_R R-Pd(II)-R' Ln Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R' Suzuki_Workflow start Start: Combine Reactants (Substrate, Boronic Acid, Base, Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up (Extraction, Washing) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product Final Product: 7-Aryl-4-chloro-1H-imidazo[4,5-c]pyridine purify->product

References

Application Notes and Protocols for the Use of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from the versatile scaffold, 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine. This document outlines synthetic strategies, key experimental protocols, and the biological evaluation of resulting compounds, with a focus on Src family kinase inhibitors for potential application in glioblastoma therapy.

Introduction

The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purines, which are key components of biologically ubiquitous molecules. This similarity has led to the exploration of imidazo[4,5-c]pyridine derivatives as inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

The starting material, this compound, offers two distinct points for chemical modification: the chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, while the bromo group at the 7-position can be functionalized via cross-coupling reactions. This dual reactivity allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of Imidazo[4,5-c]pyridin-2-one based Src Kinase Inhibitors

A series of imidazo[4,5-c]pyridin-2-one derivatives have been synthesized and identified as potent inhibitors of Src family kinases, with significant activity against glioblastoma cell lines[1]. The synthetic route commences with the construction of the core scaffold, followed by diversification.

General Synthetic Workflow

The overall synthetic strategy involves a multi-step process to first build the imidazo[4,5-c]pyridin-2-one core and then introduce various substituents to explore the chemical space and optimize for potency and selectivity.

G A 2,4-Dichloro-3-nitropyridine B Nucleophilic Substitution (Primary Amine) A->B R1-NH2 C Substituted 4-amino-2-chloro-3-nitropyridine B->C D Reduction of Nitro Group C->D e.g., Fe/NH4Cl E Diaminopyridine Intermediate D->E F Cyclization (e.g., with Triphosgene) E->F G Imidazo[4,5-c]pyridin-2-one Core F->G H N-Arylation/Alkylation G->H R2-X, Base I Final Kinase Inhibitor H->I

Caption: Synthetic workflow for imidazo[4,5-c]pyridin-2-one kinase inhibitors.

Experimental Protocols

The following protocols are adapted from the synthesis of imidazo[4,5-c]pyridin-2-one derivatives as Src kinase inhibitors[1].

Protocol 1: Synthesis of 4-amino-1-cyclopentyl-3-(4-chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Step 1: Synthesis of 2-chloro-N-cyclopentyl-3-nitropyridin-4-amine

  • To a solution of 2,4-dichloro-3-nitropyridine in an appropriate solvent, add cyclopentylamine.

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired product.

Step 2: Reduction and Cyclization

  • The nitro group of 2-chloro-N-cyclopentyl-3-nitropyridin-4-amine is reduced to an amino group, for example, using iron powder in the presence of ammonium chloride.

  • The resulting diamine is then cyclized to form the imidazo[4,5-c]pyridin-2-one core. This can be achieved using a carbonylating agent such as triphosgene.

Step 3: N-Arylation

  • The final step involves the N-arylation of the imidazo[4,5-c]pyridin-2-one core with 4-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions or via a Buchwald-Hartwig amination with 4-chloroiodobenzene.

Biological Activity and Data Presentation

The synthesized imidazo[4,5-c]pyridin-2-one derivatives have been evaluated for their inhibitory activity against Src kinase and their anti-proliferative effects on glioblastoma cell lines[1]. The quantitative data is summarized in the table below for easy comparison.

Compound IDR1 SubstituentR2 SubstituentSrc IC50 (nM)[1]U87MG Cell Line IC50 (µM)[1]U251 Cell Line IC50 (µM)[1]
1a Phenyl4-Chlorophenyl>10000>50>50
1d Cyclopentyl4-Chlorophenyl28.31.82.5
1e Cyclohexyl4-Chlorophenyl45.73.24.1
1f tert-Butyl4-Chlorophenyl62.15.67.3
1g Isobutyl4-Chlorophenyl112.510.712.4

Signaling Pathway Inhibition

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. In many cancers, including glioblastoma, the Src signaling pathway is aberrantly activated, contributing to tumor growth and progression. The synthesized imidazo[4,5-c]pyridin-2-one derivatives exert their anti-cancer effects by inhibiting Src kinase, thereby blocking downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras Inhibitor Imidazo[4,5-c]pyridin-2-one Inhibitor Inhibitor->Src Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MAPK->Proliferation

Caption: Inhibition of the Src signaling pathway by imidazo[4,5-c]pyridin-2-one derivatives.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive core for medicinal chemistry campaigns. The successful identification of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors with anti-glioblastoma activity highlights the potential of this chemical class in oncology drug discovery. The protocols and data presented herein provide a solid foundation for researchers to further explore the therapeutic potential of this promising scaffold.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a key intermediate in the synthesis of various compounds with potential therapeutic applications. The functionalization of the imidazo[4,5-c]pyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable building block for developing kinase inhibitors, antiviral agents, and other targeted therapies.[1]

This document outlines generalized procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The provided protocols are based on established methodologies for structurally related N-heterocyclic compounds and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] This reaction is particularly effective for the arylation or heteroarylation of the 7-position of the imidazo[4,5-c]pyridine core, enabling the synthesis of a diverse range of biaryl and heteroaryl-substituted derivatives.

General Reaction Scheme:
Experimental Protocol:
  • To a dry Schlenk tube, add this compound (1.0 equiv.), the corresponding aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand (if required) under a positive flow of the inert gas.

  • Add a degassed solvent or solvent mixture (e.g., 1,4-Dioxane/H₂O, DMF, or Toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling:
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)1001275-90
2PdCl₂(dppf) (3)-Cs₂CO₃DMF110880-95
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001670-85

Note: Yields are representative and may vary depending on the specific boronic acid and reaction conditions.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 7-position of the imidazo[4,5-c]pyridine core.[4][5] This transformation is crucial for the synthesis of compounds with improved solubility, metabolic stability, and target-binding properties.

General Reaction Scheme:
Experimental Protocol:
  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), and the phosphine ligand (e.g., BINAP, Xantphos, XPhos).

  • Add a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the amine (1.1-1.5 equiv.) and an anhydrous aprotic solvent (e.g., Toluene, Dioxane, or THF).

  • Heat the reaction mixture in a sealed tube to the appropriate temperature (typically 80-130 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Representative Reaction Conditions and Yields for Buchwald-Hartwig Amination:
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001865-80
2Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane1101270-88
3Pd₂(dba)₃ (2)Xantphos (4)LiHMDSTHF802460-75

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted imidazo[4,5-c]pyridines.[6][7] These derivatives can serve as versatile intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.

General Reaction Scheme:
Experimental Protocol:
  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF) and a suitable amine base (e.g., Et₃N, iPr₂NH).

  • Add the terminal alkyne (1.2-2.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Representative Reaction Conditions and Yields for Sonogashira Coupling:
EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT670-85
2Pd(PPh₃)₄ (5)CuI (10)iPr₂NHDMF60475-90
3PdCl₂(dppf) (3)CuI (5)Et₃N/DMFDMF80865-80

Note: Yields are representative and may vary depending on the specific alkyne and reaction conditions.

Visualizations

G cluster_start Starting Materials cluster_reagents Reaction Components cluster_process Reaction Process cluster_workup Workup & Purification cluster_end Final Product Start This compound + Coupling Partner Setup Inert Atmosphere (Ar or N₂) Start->Setup Reagents Palladium Catalyst Ligand (optional) Base Solvent Reagents->Setup Heating Heating (RT to 130°C) Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Quench Quenching Monitoring->Quench Completion Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Functionalized Imidazo[4,5-c]pyridine Purify->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Catalytic_Cycle Pd(0)L_n Pd(0)Ln OxAdd Oxidative Addition Pd(0)L_n->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)(X)Ln OxAdd->Pd(II)Complex Transmetalation Transmetalation (Suzuki/Stille) or Amine Coordination (Buchwald-Hartwig) Pd(II)Complex->Transmetalation R-M or R₂NH Intermediate Ar-Pd(II)(R)Ln Transmetalation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd(0)L_n Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Functionalization of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. The strategic introduction of various substituents at the C4 and C7 positions allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, adapted for this specific scaffold.

Introduction

This compound is a versatile building block for drug discovery. Its structure, analogous to purine, makes it a privileged scaffold for targeting a wide range of biological targets. The differential reactivity of the C-Cl and C-Br bonds allows for selective functionalization. The C4-chloro group is more susceptible to nucleophilic aromatic substitution, while the C7-bromo group is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This differential reactivity enables the synthesis of a diverse library of compounds with distinct substitution patterns.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the functionalization of this compound. These conditions are derived from protocols for structurally similar halo-pyridines and imidazopyridines and should be optimized for specific substrates.

Table 1: Suzuki-Miyaura Coupling at the C7-Position

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(OAc)₂ with SPhosPd₂(dba)₃ with XPhos
Catalyst Loading (mol%) 3 - 521.5
Ligand Loading (mol%) -43
Base K₂CO₃K₃PO₄Cs₂CO₃
Base Equivalents 2 - 322
Boronic Acid/Ester (equiv.) 1.1 - 1.51.21.2
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF
Temperature (°C) 90 - 10010080
Reaction Time (h) 12 - 248 - 1612 - 18
Typical Yields Moderate to GoodGood to ExcellentGood to Excellent

Table 2: Buchwald-Hartwig Amination at the C7-Position

ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃Pd(OAc)₂Pd(OAc)₂
Catalyst Loading (mol%) 232
Ligand BINAPXantphosRuPhos
Ligand Loading (mol%) 464
Base NaOtBuCs₂CO₃K₃PO₄
Base Equivalents 1.41.52
Amine (equiv.) 1.21.21.2
Solvent Toluene1,4-DioxaneTHF
Temperature (°C) 100 - 11090 - 10080 - 90
Reaction Time (h) 16 - 2412 - 2018 - 24
Typical Yields Good to ExcellentGood to ExcellentGood to Excellent

Table 3: Nucleophilic Aromatic Substitution at the C4-Position

ParameterCondition 1 (Amines)Condition 2 (Alkoxides)Condition 3 (Thiols)
Nucleophile Primary/Secondary AmineSodium/Potassium AlkoxideThiol
Nucleophile Equivalents 2 - 31.5 - 21.2
Base K₂CO₃ or Et₃N (optional)-K₂CO₃ or NaH
Base Equivalents 2 - 3-1.5
Solvent NMP or DMSOCorresponding Alcohol or THFDMF or DMSO
Temperature (°C) 100 - 15060 - 10080 - 120
Reaction Time (h) 12 - 486 - 248 - 16
Typical Yields Moderate to GoodGood to ExcellentGood

Experimental Protocols

The following are detailed protocols for key functionalization reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid at the C7 position.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Place the sealed flask in a preheated oil bath at 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the palladium-catalyzed amination at the C7 position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution with an Amine at the C4-Position

This protocol describes a general procedure for the substitution of the C4-chloro group with an amine.

Materials:

  • This compound

  • Primary or secondary amine (2.5 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a sealable reaction vial, add this compound (1.0 mmol) and the desired amine (2.5 mmol).

  • Add NMP or DMSO (3 mL).

  • Seal the vial tightly and place it in a preheated heating block or oil bath at 120-140 °C.

  • Stir the reaction mixture for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and stir. A precipitate may form.

  • Collect the solid by filtration, wash with water, and dry under vacuum. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • If necessary, purify the crude product by crystallization or flash column chromatography.

Visualizations

The following diagrams illustrate the general workflow and decision-making process for the functionalization of this compound.

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization Strategy cluster_c7 C7-Position cluster_c4 C4-Position cluster_end Product start 7-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine decision Choose Functionalization Site start->decision c7_reaction Palladium-Catalyzed Cross-Coupling decision->c7_reaction C7-Br c4_reaction Nucleophilic Aromatic Substitution (SNAr) decision->c4_reaction C4-Cl suzuki Suzuki Coupling (C-C bond) c7_reaction->suzuki buchwald Buchwald-Hartwig (C-N bond) c7_reaction->buchwald product Functionalized Derivative suzuki->product buchwald->product amines Amines (C-N bond) c4_reaction->amines alkoxides Alkoxides (C-O bond) c4_reaction->alkoxides amines->product alkoxides->product

Caption: General workflow for the functionalization of this compound.

reaction_selection start Desired Bond Formation? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond co_bond C-O Bond start->co_bond suzuki Suzuki-Miyaura Coupling (at C7) cc_bond->suzuki buchwald Buchwald-Hartwig Amination (at C7) cn_bond->buchwald snar_amine SNAr with Amine (at C4) cn_bond->snar_amine snar_alkoxide SNAr with Alkoxide (at C4) co_bond->snar_alkoxide

Caption: Decision tree for selecting the appropriate reaction conditions.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br pd_complex R-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-Pd(II)L_n-Ar transmetalation->pd_aryl_complex boronate Ar-B(OR)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 regenerates product R-Ar reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine: A Versatile Scaffold for Potent Enzyme Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the presence of two distinct halogen atoms at positions amenable to selective functionalization, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The imidazopyridine core is a known pharmacophore that mimics the purine scaffold, allowing compounds derived from it to interact with a variety of biological targets. This document provides an overview of the applications of this compound in the development of potent enzyme inhibitors, along with detailed experimental protocols for the synthesis of key derivatives.

Key Applications in Drug Discovery

The strategic placement of a bromine and a chlorine atom on the 1H-imidazo[4,5-c]pyridine core allows for selective and sequential cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. This enables the introduction of various substituents to explore the chemical space around the scaffold and optimize the pharmacological properties of the resulting compounds. The primary areas where this building block has shown significant promise are in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

PARP Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] Inhibitors of PARP, particularly PARP-1, have been successfully developed as anti-cancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] The 1H-imidazo[4,5-c]pyridine scaffold has been utilized as a bioisosteric replacement for the benzamide core present in many known PARP inhibitors.

A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives have been synthesized and shown to be potent PARP-1 inhibitors.[2] For instance, certain derivatives have demonstrated strong inhibitory activity against PARP-1 with IC50 values in the low nanomolar range and have been shown to potentiate the cytotoxicity of temozolomide (TMZ) in multiple cancer cell lines.[2]

Kinase Inhibitors for Oncology and Inflammatory Diseases

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The imidazo[4,5-c]pyridine scaffold has been employed in the design of inhibitors targeting several important kinases.

  • Aurora Kinases: Aurora kinases are key regulators of mitosis, and their overexpression is common in many human cancers. Imidazo[4,5-b]pyridine-based compounds, structurally analogous to derivatives of this compound, have been developed as potent inhibitors of Aurora kinases A and B.[3]

  • Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that are often overactive in various cancers, contributing to tumor growth and metastasis. Novel imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent SFK inhibitors with activity against glioblastoma cell lines.[4]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of enzyme inhibitors.

Protocol 1: Synthesis of an Imidazo[4,5-c]pyridine Carboxamide Derivative (General Procedure for PARP Inhibitors)

This protocol outlines a general two-step sequence involving a Suzuki coupling followed by an amidation to generate imidazo[4,5-c]pyridine carboxamide derivatives.

Step 1: Suzuki Coupling

start 7-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine suzuki_reagents Pd Catalyst Base Solvent start->suzuki_reagents boronic_acid Arylboronic Acid boronic_acid->suzuki_reagents suzuki_product 4-Chloro-7-aryl-1H- imidazo[4,5-c]pyridine suzuki_reagents->suzuki_product

Figure 1. Suzuki Coupling Workflow.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and ethanol) is added the desired arylboronic acid (1.2 eq) and an aqueous solution of a base (e.g., 2 M Na2CO3).

  • The mixture is degassed with nitrogen or argon for 15-20 minutes.

  • A palladium catalyst (e.g., PdCl2(dppf), 0.05 eq) is added, and the reaction mixture is heated to 80-90 °C under an inert atmosphere for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 4-chloro-7-aryl-1H-imidazo[4,5-c]pyridine derivative.

Step 2: Carboxamide Formation

suzuki_product 4-Chloro-7-aryl-1H- imidazo[4,5-c]pyridine hydrolysis Acid or Base Hydolysis suzuki_product->hydrolysis carboxylic_acid 7-Aryl-1H-imidazo[4,5-c] pyridine-4-carboxylic acid hydrolysis->carboxylic_acid amidation Amine Coupling Agents (e.g., HATU, DIPEA) carboxylic_acid->amidation final_product 7-Aryl-1H-imidazo[4,5-c] pyridine-4-carboxamide amidation->final_product

Figure 2. Carboxamide Formation Workflow.

  • The 4-chloro-7-aryl-1H-imidazo[4,5-c]pyridine derivative is first converted to the corresponding carboxylic acid. This can be achieved through various methods, such as palladium-catalyzed carbonylation or by displacement with a cyanide source followed by hydrolysis.

  • To a solution of the resulting 7-aryl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF) is added a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

  • The desired amine (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography or preparative HPLC to yield the final 7-aryl-1H-imidazo[4,5-c]pyridine-4-carboxamide derivative.

Protocol 2: Synthesis of a C-4 Substituted Imidazo[4,5-c]pyridine Derivative (General Procedure for Kinase Inhibitors)

This protocol describes a general method for the synthesis of C-4 substituted derivatives via nucleophilic aromatic substitution.

start 7-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine snar_reagents Base Solvent Heat start->snar_reagents amine Primary or Secondary Amine amine->snar_reagents snar_product 7-Bromo-4-(amino)-1H- imidazo[4,5-c]pyridine snar_reagents->snar_product

Figure 3. Nucleophilic Aromatic Substitution Workflow.

  • A mixture of this compound (1.0 eq), the desired amine (1.5-2.0 eq), and a base (e.g., K2CO3 or DIPEA, 2.0-3.0 eq) in a suitable solvent (e.g., NMP or DMSO) is heated to 100-150 °C for 4-12 hours. The reaction can also be performed under microwave irradiation to reduce reaction times.

  • After cooling to room temperature, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.

  • Alternatively, the aqueous mixture can be extracted with an organic solvent.

  • The crude product is then purified by column chromatography or recrystallization to give the 7-bromo-4-(substituted-amino)-1H-imidazo[4,5-c]pyridine derivative. This intermediate can then undergo further functionalization at the C-7 position via Suzuki or other cross-coupling reactions.

Quantitative Data

The following tables summarize the in vitro potencies of representative compounds synthesized using the imidazo[4,5-c]pyridine scaffold.

Table 1: PARP-1 Inhibitory Activity of Imidazo[4,5-c]pyridine Carboxamide Derivatives

Compound IDModification on Imidazo[4,5-c]pyridine CorePARP-1 IC50 (nM)Reference
Compound A 7-phenyl-4-(piperazin-1-yl)carboxamide8.6[2]
Compound B 7-(4-fluorophenyl)-4-(piperazin-1-yl)carboxamide12.3[2]
Compound C 7-(pyridin-4-yl)-4-(piperazin-1-yl)carboxamide5.2[2]

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives (Note: These are close structural analogs)

Compound IDTarget KinaseKd (nM)Reference
Analog 1 Aurora-A7.5[3]
Analog 2 Aurora-B48[3]
Analog 3 FLT36.2[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound.

cluster_0 DNA Damage Response dna_damage DNA Single-Strand Break parp1 PARP-1 dna_damage->parp1 par PARylation parp1->par ber Base Excision Repair par->ber inhibitor Imidazo[4,5-c]pyridine -based Inhibitor inhibitor->parp1

Figure 4. PARP-1 Signaling Pathway Inhibition.

cluster_1 Kinase Signaling in Cancer growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., FLT3) growth_factor->receptor downstream Downstream Signaling (Proliferation, Survival) receptor->downstream aurora Aurora Kinase mitosis Mitosis aurora->mitosis inhibitor Imidazo[4,5-c]pyridine -based Inhibitor inhibitor->receptor inhibitor->aurora

Figure 5. Kinase Signaling Pathway Inhibition.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of potent and selective enzyme inhibitors. Its utility in constructing novel PARP and kinase inhibitors highlights its importance in modern drug discovery. The provided protocols and data serve as a guide for researchers in the field to further explore the potential of this scaffold in developing novel therapeutics.

References

Application Notes: Protocols for N-Arylation of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The N-arylation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The 1H-imidazo[4,5-c]pyridine core is a significant pharmacophore found in numerous biologically active compounds. The ability to functionalize the nitrogen atom of the imidazole ring through N-arylation provides a powerful tool for modulating the pharmacological properties of these molecules. This document provides detailed application notes and protocols for the N-arylation of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a key intermediate for creating diverse chemical libraries.

The primary methods for achieving C-N bond formation are transition-metal-catalyzed cross-coupling reactions, most notably the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling.[1][2] These methods have largely replaced harsher, classical techniques which often required high temperatures and had limited functional group tolerance.[1][3] This guide outlines protocols for both methodologies, offering researchers versatile options for synthesizing N-arylated derivatives.

General Reaction Scheme:

The N-arylation of this compound involves the coupling of the imidazole nitrogen with an aryl group, typically from an aryl halide or arylboronic acid.

cluster_reactants Reactants cluster_product Product reactant1 7-Bromo-4-chloro- 1H-imidazo[4,5-c]pyridine catalyst Pd or Cu Catalyst Ligand, Base Solvent, Heat reactant1->catalyst reactant2 Aryl-X (X = I, Br, Cl, OTf) or Ar-B(OH)₂ reactant2->catalyst plus + plus->catalyst product N-Aryl-7-bromo-4-chloro- 1H-imidazo[4,5-c]pyridine catalyst->product C-N Coupling

Caption: General scheme for the N-arylation of this compound.

Method 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a robust and widely used method for forming C-N bonds.[1] The reaction utilizes a palladium catalyst, typically with bulky, electron-rich phosphine ligands, to couple amines (in this case, the N-H of the imidazole) with aryl halides and triflates.[4] The development of various generations of ligands has significantly expanded the scope and efficiency of this transformation.[1]

Summary of Reaction Conditions:

The following table summarizes typical conditions for the Buchwald-Hartwig N-arylation of N-H containing heterocycles, which can be adapted for the target molecule.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield
Pd₂(dba)₃ (1-3)XPhos (2-6)NaOtBu, K₃PO₄Toluene, Dioxane80-1108-2475-98%
Pd(OAc)₂ (2-5)BINAP (4-10)Cs₂CO₃Toluene100-11016-2470-95%
Pd₂(dba)₃ (1-2)RuPhos (2-4)K₂CO₃t-AmylOH10012-24Fair to Excellent

Data adapted from literature on N-arylation of related heterocycles.[5][6]

Detailed Experimental Protocol:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the aryl halide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube with a rubber septum or screw cap.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous, degassed toluene to the reaction vessel.

  • Place the sealed tube in a preheated oil bath or heating block set to 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate. d. Combine the organic filtrates and wash with water (2 x 15 mL) and then brine (15 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Method 2: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

The Ullmann condensation is a classical method for C-N bond formation that uses a copper catalyst.[2] Modern protocols have improved upon the harsh conditions of the original reaction, employing ligands such as diamines or phenanthrolines to facilitate the coupling at lower temperatures and with greater substrate scope.[7][8] Copper-catalyzed reactions are often more cost-effective than their palladium counterparts.

Summary of Reaction Conditions:

The following table summarizes typical conditions for the Copper-catalyzed N-arylation of imidazoles and related heterocycles.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield
CuI (5-10)DMEDA (10-20)K₃PO₄, K₂CO₃Toluene, Dioxane110-12012-2470-95%
Cu₂O (5)4,7-Dimethoxy-1,10-phenanthroline (15)Cs₂CO₃Butyronitrile11024-48Good to Excellent
CuSO₄ (10)Pyridine N-oxide derivative (20)Cs₂CO₃Water12024Up to 95%

DMEDA = N,N'-Dimethylethylenediamine. Data adapted from literature on N-arylation of imidazoles.[8][9][10][11]

Detailed Experimental Protocol:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., aryl iodide or bromide) (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial, add this compound, the aryl halide, CuI, and K₃PO₄.

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas (Argon). Repeat this cycle three times.

  • Using a syringe, add anhydrous, degassed toluene, followed by the DMEDA ligand.

  • Seal the vial tightly and place it in a preheated oil bath or heating block set to 110 °C.

  • Stir the mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: a. After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). b. Filter through a short plug of Celite® to remove insoluble materials, washing with ethyl acetate. c. Wash the combined filtrate with aqueous ammonia (5-10%) to remove copper salts, followed by water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-arylated product.

Visualized Workflows and Mechanisms

General Experimental Workflow:

This diagram outlines the typical laboratory procedure for performing the N-arylation reactions described above.

start 1. Reagent Preparation setup 2. Reaction Setup (Add reactants, catalyst, ligand, base to dry vessel under inert atmosphere) start->setup solvent 3. Add Anhydrous Solvent setup->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react cooldown 5. Cool to Room Temperature react->cooldown workup 6. Aqueous Work-up (Dilute, filter, wash, dry) cooldown->workup purify 7. Purification (Flash Column Chromatography) workup->purify end 8. Characterization (NMR, MS) purify->end

Caption: Standard laboratory workflow for N-arylation cross-coupling reactions.

Simplified Buchwald-Hartwig Catalytic Cycle:

This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation. The cycle involves the palladium center alternating between the Pd(0) and Pd(II) oxidation states.[12]

center Pd(0)L₂ OA Oxidative Addition (Ar-X) center->OA pd2_complex L₂Pd(II)(Ar)(X) LE Ligand Exchange (+ R₂NH, - X⁻) DP Deprotonation (Base) LE->DP pd2_amido L₂Pd(II)(Ar)(NR₂) RE Reductive Elimination (Ar-NR₂) RE->center pd2_complex->LE pd2_amido->RE

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Safety Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory setting. All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Researchers should consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Selective Functionalization at the C4-Chloro Position of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-bromo-1H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, analogous to purine bases, and serves as a crucial building block in the development of various therapeutic agents. The selective functionalization of this core structure allows for the exploration of chemical space and the generation of diverse compound libraries for drug discovery programs. This document provides detailed application notes and protocols for the selective functionalization at the C4-chloro position of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine via two powerful cross-coupling methodologies: Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

The inherent electronic properties of the pyridine ring render the C4 position susceptible to nucleophilic attack, facilitating selective substitution of the chloro group while preserving the bromo substituent for subsequent transformations. This orthogonality is highly advantageous in multi-step synthetic strategies.

Data Presentation

The following tables summarize representative quantitative data for the selective C4-functionalization of this compound. Please note that specific yields are highly dependent on the nature of the coupling partners and optimization of reaction conditions.

Table 1: Buchwald-Hartwig Amination at the C4-Position

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1001285
2MorpholinePd(OAc)₂ (3)RuPhos (6)K₃PO₄Toluene1101878
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)NaOtBuTHF801092
4p-ToluidinePd(OAc)₂ (3)XPhos (6)K₂CO₃DMF1202481

Table 2: Suzuki-Miyaura Coupling at the C4-Position

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)901688
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1001291
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001883
4Pyridine-4-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃Acetonitrile/H₂O (3:1)852475

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination at the C4-Position

This protocol describes a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-3 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos, XPhos, 4-6 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 eq.), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (1.2 eq.) via syringe.

  • Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-7-bromo-1H-imidazo[4,5-c]pyridine derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C4-Position

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O, DMF, Toluene/H₂O, Acetonitrile/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst, the ligand (if applicable), and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-bromo-1H-imidazo[4,5-c]pyridine derivative.

Mandatory Visualizations

Diagram 1: General Workflow for Selective C4-Functionalization```dot

Diagram 2: Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd_complex1 Ar-Pd(II)(Cl)Ln oxidative_addition->pd_complex1 amine_coordination Amine Coordination (R₂NH) pd_complex1->amine_coordination pd_complex2 [Ar-Pd(II)(Cl)(R₂NH)Ln] amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 Ar-Pd(II)(NR₂)Ln deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Diagram 3: Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd_complex1 Ar-Pd(II)(Cl)Ln oxidative_addition->pd_complex1 transmetalation Transmetalation (R-B(OH)₂ + Base) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(R)Ln transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer

The provided protocols are intended as a general guide. Optimal reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may vary depending on the specific substrates used. It is highly recommended to perform small-scale optimization experiments to achieve the best results for each specific transformation. All reactions should be carried out by trained personnel in a well-ventilated fume hood, following all necessary safety precautions.

Application Notes and Protocols for Selective Functionalization at the C7-Position of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of the C7-bromo position of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine. This key intermediate is a valuable scaffold in medicinal chemistry, and its derivatization at the C7-position opens avenues for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, and are adapted from methodologies reported for structurally related heterocyclic systems.

Introduction

The 1H-imidazo[4,5-c]pyridine core is a significant pharmacophore found in numerous biologically active molecules. The presence of two distinct halogen atoms on the this compound scaffold offers opportunities for selective functionalization. The C7-bromo bond is generally more reactive in palladium-catalyzed cross-coupling reactions compared to the C4-chloro bond, allowing for selective modification at the C7-position. This selective functionalization enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby facilitating the exploration of the chemical space around this privileged core for drug discovery programs.

Selective C7-Functionalization Strategies

The selective functionalization of the C7-bromo position can be achieved through various palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing a versatile toolkit for the derivatization of the this compound core.

C7-Arylation/Heteroarylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base can selectively yield 7-aryl or 7-heteroaryl derivatives.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat Reaction Mixture (e.g., 80-120 °C) inert->heat cool Cool to Room Temperature heat->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product 7-Aryl/Heteroaryl-4-chloro- 1H-imidazo[4,5-c]pyridine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling at the C7-position.

Data Presentation: C7-Arylation of a 7-Bromo-4-sulfonamido-1H-indazole Analog

The following data is for a Suzuki-Miyaura coupling on a related 7-bromo-1H-indazole scaffold and serves as a starting point for optimization.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140475
24-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140482
34-Fluorophenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140478
43-Thienylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140465

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the corresponding boronic acid or boronic acid pinacol ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-140 °C) for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-chloro-1H-imidazo[4,5-c]pyridine derivative.

C7-Alkynylation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 7-alkynyl-substituted imidazo[4,5-c]pyridines. These derivatives can serve as versatile intermediates for further transformations. Both traditional copper-co-catalyzed and copper-free conditions can be employed.

Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(X)] pd0->pd_complex Oxidative Addition alkyne_complex [Ar-Pd(II)L₂(C≡CR)] pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR arx Ar-X arx->pd_complex r_alkyne R-C≡C-H cu_cycle Cu(I) Cycle (co-catalyst) r_alkyne->cu_cycle base Base base->cu_cycle cu_cycle->pd_complex

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Data Presentation: Copper-Free Sonogashira Coupling of Various Aryl Bromides

The following data illustrates the scope of a copper-free Sonogashira reaction with various aryl bromides, which can be adapted for the target molecule.[2]

EntryAryl BromideAlkyneCatalyst (mol%)BaseSolventTempTime (h)Yield (%)
14-BromoacetophenonePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt292
24-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt297
3Methyl 4-bromobenzoatePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt485
43-BromopyridinePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt488

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.5-2.0 equiv), palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5-5 mol%), and a strong, non-nucleophilic base (e.g., TMP or LiHMDS, 2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., DMSO or THF) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-alkynyl-4-chloro-1H-imidazo[4,5-c]pyridine.

C7-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C7-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.

Logical Relationship in Buchwald-Hartwig Amination:

Buchwald_Hartwig_Logic substrate 7-Bromo-4-chloro- 1H-imidazo[4,5-c]pyridine catalyst_system Catalyst System substrate->catalyst_system amine Primary or Secondary Amine amine->catalyst_system product 7-Amino-4-chloro- 1H-imidazo[4,5-c]pyridine catalyst_system->product pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) pd_source->catalyst_system ligand Phosphine Ligand (e.g., XPhos, RuPhos) ligand->catalyst_system base_node Base (e.g., NaOtBu, Cs₂CO₃) base_node->catalyst_system

Caption: Key components and their relationship in the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination of 7-Bromo-1-tetralone

The following data for the amination of a different bromo-substituted scaffold provides a useful reference for reaction development.[3]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1101295
2AnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1101688
3BenzylaminePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1101492
4n-ButylaminePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1101885

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%).

  • Add this compound (1.0 equiv) and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2-1.5 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 7-amino-4-chloro-1H-imidazo[4,5-c]pyridine derivative.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The selective functionalization of the C7-bromo position of this compound provides a powerful platform for the synthesis of diverse libraries of novel compounds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable and versatile methods for introducing aryl, heteroaryl, alkynyl, and amino functionalities at this position. The protocols and data presented herein, derived from closely related systems, serve as a comprehensive guide for researchers to develop and optimize these transformations for their specific drug discovery and development needs.

References

Purifying 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This document provides detailed application notes and protocols for the purification of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine and its derivatives, a class of compounds with significant potential in medicinal chemistry. The following sections outline common purification methodologies, including column chromatography, recrystallization, and acid-base extraction, adapted for this specific scaffold based on established practices for related heterocyclic compounds.

General Purification Strategy

A general workflow for the purification of this compound derivatives typically involves an initial purification step to remove major impurities, followed by a final polishing step to achieve high purity. The choice of methods depends on the nature of the impurities, the scale of the synthesis, and the desired final purity.

G cluster_0 Purification Workflow Crude Product Crude Product Initial Purification Initial Purification Crude Product->Initial Purification e.g., Column Chromatography Purity Analysis (TLC, LC-MS) Purity Analysis (TLC, LC-MS) Initial Purification->Purity Analysis (TLC, LC-MS) Final Polishing Final Polishing Purity Analysis (TLC, LC-MS)->Final Polishing If impurities remain Pure Product Pure Product Purity Analysis (TLC, LC-MS)->Pure Product If pure Final Polishing->Pure Product e.g., Recrystallization G cluster_0 Column Chromatography Workflow Prepare Slurry Prepare Slurry Pack Column Pack Column Prepare Slurry->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute with Solvent Elute with Solvent Load Sample->Elute with Solvent Collect Fractions Collect Fractions Elute with Solvent->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Monitor by TLC->Collect Fractions Continue elution Combine Pure Fractions Combine Pure Fractions Monitor by TLC->Combine Pure Fractions Fractions are pure Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Purified Product Purified Product Evaporate Solvent->Purified Product G cluster_0 Acid-Base Extraction Logic Crude Mixture in Organic Solvent Crude Mixture in Organic Solvent Add Aqueous Acid Add Aqueous Acid Crude Mixture in Organic Solvent->Add Aqueous Acid Separate Layers Separate Layers Add Aqueous Acid->Separate Layers Aqueous Layer (Protonated Product) Aqueous Layer (Protonated Product) Separate Layers->Aqueous Layer (Protonated Product) Collect Organic Layer (Impurities) Organic Layer (Impurities) Separate Layers->Organic Layer (Impurities) Discard Add Aqueous Base to Aqueous Layer Add Aqueous Base to Aqueous Layer Aqueous Layer (Protonated Product)->Add Aqueous Base to Aqueous Layer Isolate Pure Product Isolate Pure Product Add Aqueous Base to Aqueous Layer->Isolate Pure Product Precipitation or Extraction

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common issues and optimize reaction outcomes.

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Product

Low or no yield is a frequent challenge in Suzuki coupling reactions, particularly with heteroaromatic substrates like this compound. The presence of multiple nitrogen atoms can lead to catalyst inhibition.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Inactive Catalyst Ensure the palladium source is active. If using a Pd(II) source, it must be reduced in situ to Pd(0). Consider using a pre-formed palladium precatalyst to ensure the generation of the active catalytic species.[2][3] Thoroughly degas the reaction mixture to prevent catalyst oxidation by oxygen.[2]
Catalyst Poisoning by Nitrogen Heterocycle The lone pair of electrons on the pyridine and imidazole nitrogens can coordinate to the palladium center, inhibiting its catalytic activity.[1] To mitigate this, employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can shield the palladium center.[1][2] A slow addition of the imidazopyridine substrate can also help maintain a low concentration in the reaction mixture, reducing its inhibitory effect.[2]
Inefficient Oxidative Addition The C-Br and C-Cl bonds on the imidazopyridine ring may exhibit different reactivities. While typically the C-Br bond is more reactive, electronic effects of the heterocyclic system can influence this.[4] If oxidative addition is slow, consider increasing the reaction temperature or screening different palladium catalysts and more electron-rich, bulky ligands.[1]
Poor Substrate Solubility Nitrogen-containing heterocycles can have poor solubility in common organic solvents, impeding the reaction rate.[2] Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/ethanol, DMF) and consider increasing the reaction temperature to improve solubility.[2][5]
Issue 2: Formation of Significant Side Products

The formation of side products can consume starting materials and complicate purification. Common side reactions in Suzuki couplings include homocoupling and protodeboronation.

Potential Causes & Solutions:

Side Product/ReactionPotential Causes & Solutions
Homocoupling Homocoupling of the boronic acid or the halide can be promoted by the presence of oxygen.[6] Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][7] The choice of catalyst, ligand, and base can also influence the rate of homocoupling versus cross-coupling.[2]
Protodeboronation This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom from a proton source (like water).[2] This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[6][8] Solutions: Use milder reaction conditions, such as lower temperatures and shorter reaction times.[7] Employing anhydrous solvents can minimize this side reaction.[7] The use of boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates can offer greater stability.[1][9]
Dehalogenation The starting this compound can undergo dehalogenation, resulting in the formation of the corresponding dehalogenated imidazopyridine. Solution: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling reaction over dehalogenation.[7]
Issue 3: Lack of Site-Selectivity (Reaction at C4-Cl instead of C7-Br)

For dihalogenated substrates like this compound, achieving selective coupling at the C7-Br position is crucial. Generally, the order of reactivity for halogens in Suzuki coupling is I > Br > Cl. However, the electronic nature of the heterocyclic ring can influence this selectivity.[4]

Potential Causes & Solutions:

IssuePotential Causes & Solutions
Competing Reactivity of C-Cl bond While the C-Br bond is generally more reactive, the C4-Cl position on the pyridine ring is electronically activated, which can lead to competitive or preferential reaction at this site.[4] Solutions: Carefully select the catalyst and ligand system. For instance, Pd(dppf)Cl₂ has been shown to favor reaction at a bromo-substituted position over a chloro-substituted one in some quinoline systems.[4] Milder reaction conditions (lower temperature, weaker base) may also favor the more reactive C-Br bond.

Frequently Asked Questions (FAQs)

Q1: Which boronic acid derivative is best to use?

A1: While boronic acids are common, they can be prone to side reactions like protodeboronation and homocoupling.[6] For challenging substrates, consider using more stable alternatives like boronic pinacol esters or potassium trifluoroborate salts, which can minimize these side reactions.[1]

Q2: What is the optimal base for this reaction?

A2: The choice of base is critical for activating the boronic acid.[10][11] Both inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and organic bases can be used. The optimal base often depends on the specific substrates and solvent system. For instance, anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[7][12] It is recommended to screen a few different bases to find the best one for your specific reaction.

Q3: How can I effectively degas my reaction mixture?

A3: To prevent oxygen-promoted side reactions like homocoupling, it is crucial to degas the reaction mixture.[1] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Alternatively, the freeze-pump-thaw method (three cycles) is a very effective way to remove dissolved oxygen.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis can be a valuable tool. It often leads to significantly shorter reaction times and can improve yields, as demonstrated in the synthesis of other imidazo[4,5-b]pyridines.[5]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2 mol%) with a ligand like SPhos (4 mol%))

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol 4:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst and ligand (if separate) under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Data Presentation

The following table provides a summary of representative conditions that have been successful for Suzuki couplings of similar halogenated nitrogen heterocycles. This data is intended to guide the optimization of your reaction.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
6-bromo-2-phenylimidazo[4,5-b]pyridine4-nitrophenyl boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene:Ethanol (4:1)MWup to 100
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)10095
2-Chloropyridine2-ThienyltrifluoroboratePd(OAc)₂ (3)RuPhos (6)Na₂CO₃ (2)Ethanol8598
2,6-DichloropyridineHeptyl pinacol boronic esterPd₂(dba)₃ (2)FcPPh₂ (12)K₃PO₄ (3)1,4-Dioxane/H₂O8085

Data compiled from various sources for illustrative purposes.[1][5][13][14]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Suzuki Coupling Start Reaction Issue Observed LowYield Low or No Yield Start->LowYield SideProducts Side Products Formed Start->SideProducts Selectivity Poor Selectivity (Reaction at C4-Cl) Start->Selectivity InactiveCatalyst Inactive Catalyst/ Catalyst Poisoning LowYield->InactiveCatalyst PoorConditions Suboptimal Conditions (Solvent, Base, Temp) LowYield->PoorConditions Homocoupling Homocoupling SideProducts->Homocoupling Protodeboronation Protodeboronation SideProducts->Protodeboronation ElectronicEffects Electronic Activation of C4-Cl Selectivity->ElectronicEffects Solution1 Use Precatalyst/ Bulky Ligand/ Slow Addition InactiveCatalyst->Solution1 Solution2 Screen Solvents/ Bases/Temp PoorConditions->Solution2 Solution3 Degas Thoroughly Homocoupling->Solution3 Solution4 Use Boronic Ester/ Milder Conditions Protodeboronation->Solution4 Solution5 Screen Catalysts/ Ligands (e.g., dppf) ElectronicEffects->Solution5

Caption: A flowchart for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Synthesis of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the imidazo[4,5-c]pyridine core?

A common and effective method for constructing the imidazo[4,5-c]pyridine core involves the cyclization of a suitably substituted diaminopyridine. For instance, 2-chloro-3,4-diaminopyridine can be reacted with trimethyl orthoformate in the presence of an acid catalyst, such as hydrochloric acid, to yield 4-chloro-1H-imidazo[4,5-c]pyridine.[1] This foundational structure can then undergo further functionalization, such as bromination, to introduce substituents at specific positions.

Q2: What are the typical reagents used for chlorination at the 4-position of the imidazo[4,5-c]pyridine ring system?

Phosphorus oxychloride (POCl₃) is a frequently employed reagent for the conversion of a hydroxyl group at the 4-position to a chloro group.[1] Other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be utilized, often in the presence of an organic solvent.[2] The choice of reagent and reaction conditions can influence the yield and purity of the final product.

Q3: What are the primary challenges related to the regioselectivity of halogenation on the imidazo[4,5-c]pyridine scaffold?

Achieving high regioselectivity during the halogenation of imidazo[4,5-c]pyridines can be challenging due to the electronic nature of the heterocyclic ring system. Electrophilic attack can potentially occur at multiple positions on both the pyridine and imidazole rings. The directing effects of existing substituents play a crucial role in determining the position of halogenation. For instance, in the related imidazo[4,5-b]pyridine system, halogenation can lead to substitution at various positions, and in some cases, di-substituted products are observed.[3] Careful optimization of reaction conditions, including the choice of halogenating agent, solvent, and temperature, is critical to favor the formation of the desired regioisomer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Desired this compound Product

Potential Causes:

  • Incomplete Cyclization: The initial formation of the imidazo[4,5-c]pyridine ring may be inefficient.

  • Suboptimal Halogenation Conditions: The conditions for either the chlorination or bromination step may not be optimized, leading to a low conversion rate.

  • Product Degradation: The target molecule might be unstable under the reaction or workup conditions.

  • Loss During Purification: Significant amounts of the product may be lost during purification steps like crystallization or chromatography.

Troubleshooting Steps:

StepActionRationale
1 Verify Starting Material Purity: Impurities in the starting diaminopyridine can inhibit the cyclization reaction.
2 Optimize Cyclization: Adjust the reaction time, temperature, and amount of acid catalyst for the cyclization step.
3 Optimize Chlorination: If starting from a 4-hydroxy precursor, screen different chlorinating agents (POCl₃, SOCl₂, PCl₅) and reaction temperatures.
4 Optimize Bromination: Vary the brominating agent (e.g., NBS, Br₂), solvent, and temperature to improve the yield of the 7-bromo product.
5 Modify Workup Procedure: Ensure the pH is carefully controlled during aqueous workup to prevent hydrolysis of the chloro-substituent.
6 Refine Purification Method: Optimize the solvent system for crystallization or the mobile phase for chromatography to minimize product loss.

dot graph T1 { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Product Yield", fillcolor="#EA4335"]; Cause1 [label="Incomplete Cyclization"]; Cause2 [label="Suboptimal Halogenation"]; Cause3 [label="Product Degradation"]; Cause4 [label="Purification Loss"];

Sol1 [label="Verify Starting Material Purity & Optimize Cyclization", fillcolor="#34A853"]; Sol2 [label="Optimize Chlorination & Bromination Conditions", fillcolor="#34A853"]; Sol3 [label="Modify Workup & Control pH", fillcolor="#34A853"]; Sol4 [label="Refine Purification Method", fillcolor="#34A853"];

Start -> Cause1; Start -> Cause2; Start -> Cause3; Start -> Cause4;

Cause1 -> Sol1; Cause2 -> Sol2; Cause3 -> Sol3; Cause4 -> Sol4; }

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Regioisomeric Byproducts

Potential Causes:

  • Lack of Regiocontrol in Bromination: Electrophilic bromination can occur at other positions on the imidazo[4,5-c]pyridine ring, leading to a mixture of bromo-isomers.

  • Isomeric Starting Materials: If the synthesis starts from an isomeric mixture of diaminopyridines, this will propagate through the reaction sequence.

Troubleshooting Steps:

StepActionRationale
1 Confirm Purity of Precursors: Use analytical techniques like NMR to ensure the starting materials are single isomers.
2 Screen Brominating Agents: Different brominating agents (e.g., N-Bromosuccinimide vs. Bromine) can exhibit different regioselectivities.
3 Vary Reaction Temperature: Lowering the reaction temperature during bromination can often improve regioselectivity.
4 Change the Solvent: The polarity and coordinating ability of the solvent can influence the position of electrophilic attack.
5 Consider a Directed Metalation Approach: For challenging cases, a directed ortho-metalation followed by quenching with a bromine source can provide higher regiocontrol.

dot graph T2 { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

Start [label="Regioisomer Formation", fillcolor="#EA4335"]; Cause1 [label="Poor Bromination Regioselectivity"]; Cause2 [label="Isomeric Starting Materials"];

Sol1 [label="Confirm Precursor Purity (NMR)", fillcolor="#34A853"]; Sol2 [label="Screen Brominating Agents & Conditions", fillcolor="#34A853"]; Sol3 [label="Consider Directed Metalation", fillcolor="#34A853"];

Start -> Cause1; Start -> Cause2;

Cause1 -> Sol2; Cause1 -> Sol3; Cause2 -> Sol1; }

Caption: Troubleshooting workflow for regioisomer formation.

Problem 3: Presence of Over-halogenated Byproducts

Potential Causes:

  • Excess Halogenating Agent: Using a stoichiometric excess of the chlorinating or brominating agent can lead to the introduction of multiple halogen atoms.

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote further halogenation of the desired product.

Troubleshooting Steps:

StepActionRationale
1 Use Stoichiometric Amounts of Halogenating Agent: Carefully control the stoichiometry of the chlorinating and brominating agents to be as close to 1:1 as possible.
2 Slow Addition of Reagent: Add the halogenating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
3 Reduce Reaction Temperature and Time: Milder conditions can help to prevent over-reaction. Monitor the reaction progress closely by TLC or LC-MS.
4 Purification: If over-halogenated products are formed, they can often be separated from the desired product by column chromatography.

dot graph T3 { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

Start [label="Over-halogenation", fillcolor="#EA4335"]; Cause1 [label="Excess Halogenating Agent"]; Cause2 [label="Harsh Reaction Conditions"];

Sol1 [label="Control Stoichiometry & Slow Addition", fillcolor="#34A853"]; Sol2 [label="Reduce Temperature & Reaction Time", fillcolor="#34A853"]; Sol3 [label="Purify by Chromatography", fillcolor="#34A853"];

Start -> Cause1; Start -> Cause2;

Cause1 -> Sol1; Cause2 -> Sol2; Start -> Sol3; }

Caption: Troubleshooting workflow for over-halogenation.

Problem 4: Hydrolysis of the 4-Chloro Substituent

Potential Causes:

  • Presence of Water: The 4-chloro group on the imidazo[4,5-c]pyridine ring can be susceptible to hydrolysis, especially under basic or prolonged acidic conditions in the presence of water.

  • Workup Conditions: The workup procedure, particularly if it involves aqueous basic solutions, can lead to the formation of the corresponding 4-hydroxy byproduct.

Troubleshooting Steps:

StepActionRationale
1 Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are dry, especially for the chlorination and subsequent steps.
2 Minimize Contact with Water During Workup: Perform aqueous workups quickly and at low temperatures.
3 Neutralize Carefully: If neutralization is necessary, use a weak base and avoid prolonged exposure to basic conditions.
4 Alternative Purification: If hydrolysis is a persistent issue, consider non-aqueous workup procedures or direct purification of the crude product by chromatography.

dot graph T4 { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

Start [label="Hydrolysis of 4-Chloro Group", fillcolor="#EA4335"]; Cause1 [label="Presence of Water"]; Cause2 [label="Basic/Acidic Workup"];

Sol1 [label="Use Anhydrous Conditions", fillcolor="#34A853"]; Sol2 [label="Minimize Aqueous Contact & Control pH", fillcolor="#34A853"]; Sol3 [label="Consider Non-Aqueous Workup", fillcolor="#34A853"];

Start -> Cause1; Start -> Cause2;

Cause1 -> Sol1; Cause2 -> Sol2; Cause2 -> Sol3; }

Caption: Troubleshooting workflow for hydrolysis of the 4-chloro group.

Experimental Protocols

Synthesis of 4-chloro-1H-imidazo[4,5-c]pyridine

A representative procedure for the synthesis of the 4-chloro-imidazo[4,5-c]pyridine core is as follows:

  • To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (1 equivalent).

  • Add trimethyl orthoformate (typically in excess, serving as both reagent and solvent).

  • Slowly add concentrated hydrochloric acid (catalytic amount) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Collect the precipitated solid by filtration.

  • Wash the solid with petroleum ether and dry to obtain the crude product.[1]

Note: This protocol is a general guideline and may require optimization for specific scales and equipment.

Data Presentation

Table 1: Summary of Potential Side Reactions and Byproducts

Reaction Step Potential Side Reaction Common Byproducts Analytical Detection
Cyclization Incomplete reactionUnreacted diaminopyridineTLC, LC-MS
Chlorination Incomplete reaction4-hydroxy-imidazo[4,5-c]pyridineTLC, LC-MS
Over-chlorinationDichloro-imidazo[4,5-c]pyridine isomersGC-MS, LC-MS
Bromination Regioisomer formation5-bromo, 6-bromo isomersNMR, LC-MS
Over-brominationDibromo-chloro-imidazo[4,5-c]pyridine isomersGC-MS, LC-MS
Workup Hydrolysis7-Bromo-4-hydroxy-1H-imidazo[4,5-c]pyridineTLC, LC-MS

References

Technical Support Center: Optimizing Regioselectivity in Imidazopyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of imidazopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter while attempting to control the regioselectivity of your imidazopyridine functionalization reactions.

Question: My C-H functionalization of imidazo[1,2-a]pyridine is yielding a mixture of C3 and C5 isomers. How can I improve selectivity for the C3 position?

Answer:

Achieving high regioselectivity for the C3 position in imidazo[1,2-a]pyridines is a common challenge. The C3 position is electronically rich and often the most reactive site for electrophilic and radical substitutions.[1][2] However, competing reactions at other positions, particularly C5, can occur. Here are several strategies to enhance C3 selectivity:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial. For instance, in copper-catalyzed C-H arylations, specific ligand systems can direct the reaction to the C3 position.[3] For palladium-catalyzed reactions, the ligand can influence the regioselectivity by modulating the steric and electronic environment of the catalytic center.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable C3-functionalized product.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).

  • Directing Groups: If your substrate allows, the introduction of a directing group on the pyridine ring can effectively block other positions or specifically direct the functionalization to C3.

  • Photocatalysis: Visible light-mediated reactions often exhibit high regioselectivity for the C3 position in imidazo[1,2-a]pyridines for various functionalizations like amination, formylation, and perfluoroalkylation.[4]

Question: I am struggling with the C2-functionalization of imidazo[1,2-a]pyridine. The reaction is either not proceeding or I observe functionalization at the C3 position instead. What can I do?

Answer:

Functionalization at the C2 position of the imidazo[1,2-a]pyridine scaffold is notoriously difficult due to the lower reactivity of this position towards electrophilic attack compared to the C3 position.[5] However, several strategies have been developed to achieve C2-selectivity:

  • Directed Metalation: The use of a directing group, often at the N1 position, can facilitate lithiation or other metalation at the C2 position, which can then be quenched with an electrophile.

  • Pre-functionalization: A common strategy involves the synthesis of the imidazopyridine ring from a pre-functionalized aminopyridine, which already contains the desired substituent at the position that will become C2.

  • Specific Catalytic Systems: Certain transition-metal catalyzed cross-coupling reactions have been developed for C2-functionalization. These often involve specific ligand and catalyst combinations that favor oxidative addition at a C2-halogen bond or direct C-H activation at this position. For example, palladium-catalyzed C-H arylation can be directed to the C2 position under specific conditions.

Question: My regioselectivity in a palladium-catalyzed C-H arylation of a substituted imidazopyridine is poor. What factors should I investigate to optimize the reaction?

Answer:

Poor regioselectivity in palladium-catalyzed C-H arylations of imidazopyridines can be influenced by a number of factors. A systematic optimization of the following parameters is recommended:

  • Palladium Precursor: The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd(TFA)₂) can impact the catalytic cycle and, consequently, the regioselectivity.

  • Ligand: The ligand is one of the most critical factors. Sterically bulky ligands can favor functionalization at less hindered positions, while electron-rich or electron-poor ligands can influence the electronics of the palladium center and its reactivity. Common ligands to screen include phosphines (e.g., XantPhos, BINAP) and N-heterocyclic carbenes (NHCs).[6]

  • Base: The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, pivalate) can affect the C-H activation step. A thorough screening of different bases is often necessary.

  • Solvent: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of intermediates in the catalytic cycle. Test a range of solvents with varying polarities.

  • Additives: In some cases, additives like silver salts or other oxidants can promote the desired reaction pathway.

Below is a diagram illustrating a logical workflow for troubleshooting poor regioselectivity.

Caption: Troubleshooting workflow for poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that control the regioselectivity of C-H functionalization in imidazo[1,2-a]pyridines?

A1: The regioselectivity is primarily governed by a combination of electronic and steric factors of the imidazo[1,2-a]pyridine core, as well as the reaction mechanism.

  • Electronic Effects: The imidazole ring is electron-rich, and the C3 position is generally the most nucleophilic, making it susceptible to electrophilic attack.[2] The pyridine ring is electron-deficient.

  • Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyridine scaffold can hinder the approach of reagents to adjacent positions, thereby directing functionalization to less sterically crowded sites.

  • Reaction Mechanism:

    • Electrophilic Aromatic Substitution: Tends to occur at the most electron-rich position, C3.

    • Radical Reactions: Also often favor the C3 position.[7]

    • Transition-Metal Catalyzed C-H Activation: The regioselectivity can be controlled by the catalyst, ligands, and directing groups.

The interplay of these factors is illustrated in the diagram below.

G cluster_1 Factors Influencing Regioselectivity regioselectivity Regioselectivity electronic Electronic Effects (Nucleophilicity) regioselectivity->electronic steric Steric Hindrance regioselectivity->steric mechanism Reaction Mechanism regioselectivity->mechanism electrophilic Electrophilic Substitution mechanism->electrophilic radical Radical Reaction mechanism->radical metal Transition-Metal Catalysis mechanism->metal

Caption: Key factors influencing regioselectivity.

Q2: Are there any general guidelines for predicting the regioselectivity of a novel functionalization reaction on an imidazopyridine?

A2: While precise prediction can be challenging without experimental data, some general guidelines can be followed:

  • Analyze the Electronic Nature of the Reagent: Electrophilic reagents will likely target the electron-rich C3 position of imidazo[1,2-a]pyridines.

  • Consider the Steric Profile: Evaluate the steric hindrance around each potential reaction site on your specific imidazopyridine substrate.

  • Review Precedent in the Literature: Search for similar reactions on imidazopyridines or related N-heterocycles to see what regioselectivity has been previously observed.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of reaction by modeling the transition states of different reaction pathways.

Q3: How can I selectively functionalize the pyridine ring of an imidazopyridine?

A3: Selective functionalization of the pyridine ring in the presence of the more reactive imidazole ring is challenging but can be achieved through several methods:

  • Directed ortho-Metalation (DoM): A directing group on the pyridine ring can direct lithiation or other metalation to an adjacent position, which can then be functionalized.

  • Halogenation followed by Cross-Coupling: The pyridine ring can sometimes be selectively halogenated, and the resulting halo-imidazopyridine can then undergo transition-metal catalyzed cross-coupling reactions.

  • Blocking the Imidazole Ring: In some cases, the imidazole ring can be protected or blocked to decrease its reactivity, allowing for subsequent functionalization of the pyridine ring.

Quantitative Data Summary

The following tables summarize quantitative data for selected regioselective functionalization reactions of imidazo[1,2-a]pyridines.

Table 1: Regioselectivity in C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine

Arylating AgentCatalystLigandBaseSolventTemp (°C)Yield (%)C3:Other Isomers
Phenylboronic acidPd(OAc)₂XantPhosK₂CO₃Dioxane10085>95:5
PhenylhydrazineNoneNoneDBUMeCNRT92>98:2[8]
IodobenzeneCuIBathophenanthrolineCs₂CO₃DMF12088>95:5[3]

Table 2: Regioselectivity in Visible-Light-Mediated C3-Functionalization

FunctionalizationPhotocatalystReagentSolventYield (%)
AminationAcridiniumAzolesMeCN69-99[4]
FormylationRose BengalTMEDAMeCN81-95[4]
ThiocyanationEosin YNH₄SCNMeCNup to 90[4]
TrifluoromethylationMesityl AcridiniumCF₃IDMAup to 94[4]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridines

  • To an oven-dried reaction tube, add the imidazo[1,2-a]pyridine substrate (1.0 mmol), aryl halide (1.2 mmol), CuI (10 mol%), a suitable ligand (e.g., bathophenanthroline, 20 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent (e.g., DMF, 3 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • After completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated imidazo[1,2-a]pyridine.

Protocol 2: General Procedure for Visible-Light-Mediated C3-Amination

  • In a reaction vial, combine the imidazo[1,2-a]pyridine (0.2 mmol), the azole coupling partner (0.3 mmol), the photocatalyst (e.g., an acridinium salt, 1-5 mol%), and a cobaloxime co-catalyst if required.[4]

  • Add the reaction solvent (e.g., MeCN, 2 mL).

  • Seal the vial and degas the solution with an inert gas for 15 minutes.

  • Place the reaction vial at a fixed distance from a visible light source (e.g., blue LEDs) and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the C3-aminated product.

Below is a diagram of a general experimental workflow for optimizing a regioselective reaction.

G cluster_2 Experimental Workflow for Optimization setup Reaction Setup (Substrate, Reagents, Solvent) run Run Reaction under Defined Conditions setup->run monitor Monitor Progress (TLC, LC-MS) run->monitor workup Workup and Isolation monitor->workup analyze Analyze Product Mixture (NMR, GC-MS) workup->analyze decision Desired Regioselectivity? analyze->decision end Optimized Protocol decision->end Yes modify Modify Reaction Parameters (Catalyst, Ligand, Temp, etc.) decision->modify No modify->setup

Caption: General experimental workflow for optimization.

References

preventing dehalogenation of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine during synthetic modifications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a halogenated heterocyclic compound with the molecular formula C₆H₃BrClN₃.[1][2] It serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy and antiviral agents.[3] Its structure allows for selective functionalization at the bromine and chlorine-substituted positions.

Q2: What is dehalogenation and why is it a concern when working with this compound?

Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. In the context of this compound, this can occur as an undesired side reaction during synthetic steps like palladium-catalyzed cross-coupling reactions, leading to the formation of byproducts lacking the bromo or chloro substituent.[4][5] This reduces the yield of the desired product and complicates purification.

Q3: Which halogen is more susceptible to removal in this compound?

While specific reactivity studies on this molecule are not widely published, in many heterocyclic systems, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This means the bromine at the 7-position is more likely to undergo oxidative addition to the palladium catalyst and, consequently, is also more susceptible to reductive dehalogenation. However, the specific electronic environment of the imidazo[4,5-c]pyridine ring system can influence this reactivity.

Q4: What are the common causes of dehalogenation during a Suzuki-Miyaura coupling reaction with this compound?

Dehalogenation during a Suzuki-Miyaura coupling can be attributed to several factors:

  • Reaction Temperature: Higher temperatures can promote the undesired reductive dehalogenation pathway.[5]

  • Choice of Base: Strong bases or bases with nucleophilic character can facilitate protonolysis of the organopalladium intermediate.

  • Solvent: Protic solvents or the presence of water can be a source of protons for the dehalogenation side reaction.

  • Ligand: The nature of the phosphine ligand on the palladium catalyst can influence the stability of the intermediates and the rate of reductive elimination versus dehalogenation.

  • Catalyst Loading: High catalyst loadings can sometimes lead to an increase in side reactions.[6]

Troubleshooting Guides

Troubleshooting Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

This guide provides a structured approach to troubleshoot and minimize dehalogenation when using this compound in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Issue Potential Cause Recommended Solution
Significant formation of de-brominated byproduct High reaction temperatureDecrease the reaction temperature in 10 °C increments. Consider using a more active catalyst/ligand system that allows for lower reaction temperatures. Microwave-assisted synthesis can sometimes offer better control over heating.[7]
Inappropriate baseSwitch to a milder, non-nucleophilic base. For Suzuki couplings, consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases. For Buchwald-Hartwig aminations, consider using a weaker base in combination with a more electron-rich ligand.
Presence of protic impuritiesUse anhydrous solvents and reagents. Ensure the reaction is set up under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Unsuitable palladium catalyst and/or ligandScreen different palladium catalysts and phosphine ligands. Electron-rich, bulky ligands (e.g., SPhos, XPhos) can often promote the desired reductive elimination and suppress dehalogenation.[8]
Formation of de-chlorinated byproduct High reactivity of the chloro position under specific conditionsIf selective reaction at the bromo-position is desired, choose reaction conditions that favor the reactivity of the C-Br bond. This typically involves using milder conditions (lower temperature, less reactive catalyst).
Both de-bromination and de-chlorination observed Harsh reaction conditionsRe-evaluate the entire reaction setup. A combination of lower temperature, a milder base, and a carefully selected catalyst/ligand system is necessary. Consider a stepwise approach where the more reactive site is functionalized first under mild conditions.
Low overall yield due to byproduct formation Suboptimal reaction parametersPerform a systematic optimization of reaction parameters (temperature, solvent, base, catalyst, ligand, and concentration) using a design of experiments (DoE) approach if possible.

Experimental Protocols

Protocol for a Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound, with an emphasis on minimizing dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equiv)[8]

  • Ligand (if required, e.g., SPhos, XPhos) (0.02 - 0.10 equiv)[8]

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[8]

  • Anhydrous solvent (e.g., Dioxane/H₂O (4:1), Toluene, DMF)[8]

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst and, if necessary, the ligand to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the lowest effective temperature (start with a screening temperature of 80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Dehalogenation

Dehalogenation_Troubleshooting Troubleshooting Dehalogenation start Dehalogenation Observed check_temp Is Reaction Temp > 90°C? start->check_temp lower_temp Lower Temperature (e.g., 70-80°C) check_temp->lower_temp Yes check_base Is a Strong Base Used? (e.g., NaOtBu, K2CO3) check_temp->check_base No lower_temp->check_base change_base Switch to Milder Base (e.g., K3PO4, Cs2CO3) check_base->change_base Yes check_solvent Is Solvent Anhydrous? check_base->check_solvent No change_base->check_solvent use_anhydrous Use Anhydrous Solvent & Inert Atmosphere check_solvent->use_anhydrous No check_ligand Review Catalyst/Ligand System check_solvent->check_ligand Yes use_anhydrous->check_ligand change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_ligand->change_ligand Consider Change end Dehalogenation Minimized change_ligand->end

Caption: A flowchart for troubleshooting dehalogenation side reactions.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow reagents 1. Combine Reactants & Base (Imidazopyridine, Boronic Acid, Base) inert_atm 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert_atm add_solvent 3. Add Anhydrous Solvent inert_atm->add_solvent degas 4. Degas the Reaction Mixture add_solvent->degas add_catalyst 5. Add Pd Catalyst & Ligand degas->add_catalyst reaction 6. Heat and Stir (Monitor by TLC/LC-MS) add_catalyst->reaction workup 7. Aqueous Workup & Extraction reaction->workup purification 8. Column Chromatography workup->purification product Desired Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

managing steric hindrance in reactions of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing chemical reactions involving 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, with a special focus on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for cross-coupling reactions?

A1: The molecule has two halogenated positions suitable for cross-coupling: the C7-Bromo and the C4-Chloro sites. In palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the Carbon-Bromine bond at C7 is generally more reactive than the Carbon-Chlorine bond at C4. This difference in reactivity allows for selective functionalization.

Q2: How does steric hindrance affect reactions at the C4 and C7 positions?

A2: The C4 position is significantly more sterically hindered than the C7 position due to its location adjacent to the fused imidazole ring. This crowding can impede the approach of bulky palladium catalyst complexes, often leading to lower reaction rates and yields for C4-functionalization compared to C7. The C7 position is less encumbered, making it more accessible for a wider range of coupling partners and catalysts.

Q3: Can I achieve selective functionalization of one site over the other?

A3: Yes, selective functionalization is a key strategy for this substrate. By leveraging the higher reactivity of the C7-Br bond, you can perform a cross-coupling reaction at this site first using milder conditions. The more resilient C4-Cl bond can then be reacted in a subsequent step under more forcing conditions (e.g., higher temperatures, more active catalyst/ligand systems).

Q4: What is the role of the N-H proton in the imidazole ring during these reactions?

A4: The acidic N-H proton of the imidazo[4,5-c]pyridine core can interfere with some cross-coupling reactions. Unprotected N-H groups can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] It is also deprotonated by the strong bases used in these reactions. While many protocols are robust enough to proceed without N-H protection, encountering issues like low yield or catalyst deactivation may necessitate the use of a protecting group (e.g., SEM, Boc, or PMB) on one of the imidazole nitrogens.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling at the C4-Position

This is a common issue attributed to the steric hindrance around the C4-Cl bond.

Potential Cause Troubleshooting Step Rationale
Insufficient Catalyst Activity Switch to a more active palladium precatalyst, such as a second- or third-generation (G2, G3) Buchwald-type precatalyst (e.g., XPhos Pd G3).Advanced precatalysts are designed to form the active Pd(0) species more efficiently and resist deactivation, which is critical for activating the strong C-Cl bond.
Steric Clash with Ligand Use a bulky, electron-rich biaryl phosphine ligand like XPhos, SPhos, or RuPhos.[2][3]These ligands promote the difficult oxidative addition step at the hindered C4 position and stabilize the palladium center, preventing decomposition at high temperatures.[3]
Ineffective Base Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.A strong base is required to facilitate the transmetalation step. Poor solubility or hydration of the base can stall the catalytic cycle.
Low Reaction Temperature Increase the reaction temperature. Solvents like dioxane (101 °C), toluene (111 °C), or xylenes (~140 °C) are often used.Overcoming the high activation energy for the oxidative addition of the aryl chloride bond often requires significant thermal energy.
Issue 2: Sluggish Reaction or Incomplete Conversion in Buchwald-Hartwig Amination at the C7-Position

While more reactive than C4, the C7 position can still present challenges, especially with bulky amines.

Potential Cause Troubleshooting Step Rationale
Inappropriate Ligand Choice Screen different biaryl phosphine ligands. While Xantphos or BINAP can be effective, bulky monodentate ligands like BrettPhos or RuPhos often give superior results for heteroaromatic substrates.[3][4][5]The ligand influences the geometry and electron density at the palladium center, directly impacting the rates of both oxidative addition and reductive elimination.[3][5]
Base/Substrate Incompatibility If using a sterically hindered secondary amine, a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS) may be more effective than NaOtBu.The choice of base is critical and depends on the pKa of the amine. A base must be strong enough to deprotonate the amine (or amine-Pd complex) without causing side reactions.[6]
Catalyst Inhibition Add a small amount of an additive like 1,8-diazabicycloundec-7-ene (DBU) or consider N-H protection if deactivation is suspected.The substrate's N-H group or the product itself can coordinate to palladium. An additive can sometimes disrupt this inhibition, or protection may be required.

Data Presentation

Table 1: Illustrative Ligand Screening for Suzuki Coupling at the C4-Position

The following data, based on established principles for sterically hindered couplings, illustrates the critical impact of ligand choice on reaction yield.[1][7][8]

Reaction: this compound with 1.2 eq. of Phenylboronic Acid. Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.5 eq.), Dioxane, 110 °C, 18 h.

Entry Ligand Product Yield (%) Notes
1PPh₃7-Bromo-4-phenyl-...< 5%"Classical" ligand, ineffective for hindered aryl chlorides.
2SPhos7-Bromo-4-phenyl-...68%Bulky, electron-rich ligand facilitates oxidative addition.
3XPhos7-Bromo-4-phenyl-...75%Often considered the gold standard for challenging couplings.
4RuPhos7-Bromo-4-phenyl-...71%Another highly active Buchwald ligand, good alternative to XPhos.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol targets the more reactive C7-bromo position under relatively mild conditions.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 247 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 10 mL of a degassed 4:1 mixture of Dioxane:Water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the 7-aryl-4-chloro-1H-imidazo[4,5-c]pyridine product.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position of a C7-Functionalized Substrate

This protocol uses more forcing conditions to react the less reactive C4-chloro position after the C7 site has been modified.

  • Setup: In a glovebox, add the 7-aryl-4-chloro-1H-imidazo[4,5-c]pyridine substrate (1.0 mmol), XPhos Pd G3 precatalyst (0.02 mmol, 17 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried vial.

  • Reagent Addition: Add the desired amine (1.2 mmol).

  • Inert Atmosphere: Seal the vial, remove from the glovebox, and add 8 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography or preparative HPLC to obtain the desired 4-amino-7-aryl product.

Visualizations

Troubleshooting Workflow for Low-Yield Cross-Coupling

The following diagram outlines a logical workflow for troubleshooting a low-yield palladium-catalyzed cross-coupling reaction with this substrate.

G start_node Low Yield Observed decision_q1 decision_q1 start_node->decision_q1 Is reaction at hindered C4-Cl? decision_node decision_node process_node process_node end_node Reaction Optimized process_c4 process_c4 decision_q1->process_c4 Yes process_c7 process_c7 decision_q1->process_c7 No (C7-Br) process_ligand Screen Ligands (XPhos, SPhos, RuPhos) process_c4->process_ligand Increase catalyst activity process_c7->process_ligand process_temp Increase Temperature (100-120 °C) process_ligand->process_temp Optimize process_base Check Base (K₃PO₄, Cs₂CO₃, LHMDS) Ensure anhydrous process_temp->process_base Optimize decision_q2 Yield Improved? process_base->decision_q2 decision_q2->end_node Yes process_protect Consider N-H Protecting Group decision_q2->process_protect No process_protect->end_node

Fig 1. Troubleshooting workflow for cross-coupling reactions.
Strategy for Selective Functionalization

This diagram illustrates the logical sequence for achieving selective, sequential functionalization of the C7 and C4 positions.

G A 7-Bromo-4-chloro- 1H-imidazo[4,5-c]pyridine B 7-Aryl-4-chloro- 1H-imidazo[4,5-c]pyridine A->B Step 1: Suzuki Coupling @ C7 (Milder Conditions) - Pd(PPh₃)₄ - K₂CO₃, 90 °C C 7-Aryl-4-amino- 1H-imidazo[4,5-c]pyridine B->C Step 2: Amination @ C4 (Forcing Conditions) - XPhos Pd G3 - NaOtBu, 110 °C

Fig 2. Sequential reaction strategy for C7 then C4 functionalization.

References

Technical Support Center: Improving Solubility of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have such poor aqueous solubility?

A1: The limited aqueous solubility of this class of compounds typically stems from several physicochemical properties. The core 1H-imidazo[4,5-c]pyridine structure is a planar, rigid heterocyclic system that can lead to strong crystal lattice packing, making it difficult for water molecules to solvate the compound. The presence of the lipophilic bromo and chloro substituents further increases the molecule's hydrophobicity, contributing to its poor solubility in aqueous media. Overcoming the crystal lattice energy and solvating the molecule are key challenges.[1]

Q2: What are the primary strategies I should consider to improve the solubility of my lead compound?

A2: A variety of techniques can be employed, ranging from chemical modification in early discovery to advanced formulation strategies for a finalized candidate.[2][3] The main approaches include:

  • Chemical Modification: Altering the molecule's structure to introduce more polar or ionizable groups.[4]

  • Salt Formation and Co-crystallization: Creating salt or co-crystal forms with improved dissolution properties.[5][6]

  • Prodrug Approach: Attaching a cleavable, water-soluble promoiety to the parent drug.[7][8][9]

  • Advanced Formulation: Utilizing techniques like nanosuspensions, cyclodextrin complexation, or solid dispersions to enhance solubility without altering the chemical structure.[2][10][11]

The optimal strategy depends on the development stage of your compound, as outlined in the decision workflow below.

G cluster_0 Solubility Enhancement Decision Workflow start Poorly Soluble Derivative dev_stage Development Stage? start->dev_stage early Early Stage / Lead Optimization dev_stage->early Early late Late Stage / Preclinical dev_stage->late Late chem_mod Chemical Modification (SAR) early->chem_mod salt_form Salt / Co-crystal Screening early->salt_form late->salt_form prodrug Prodrug Strategy late->prodrug formulation Advanced Formulation (Nanosuspension, Cyclodextrin, etc.) late->formulation evaluate Evaluate Solubility & Potency chem_mod->evaluate salt_form->evaluate prodrug->evaluate formulation->evaluate

Solubility Enhancement Decision Workflow.

Troubleshooting Guides

Issue 1: Low Solubility During Early-Stage Lead Optimization

Question: How can I chemically modify my this compound scaffold to improve solubility while maintaining potency?

Answer: During lead optimization, systematic structural modifications can yield significant improvements in solubility.

  • Introduce Polar/Ionizable Groups: The most direct approach is to add polar functional groups. Consider replacing a non-polar substituent with groups like sulfonamides, small amides, or additional nitrogen-containing heterocycles (e.g., a pyridyl group) to increase polarity and potential for hydrogen bonding with water.[4]

  • Disrupt Planarity: High crystal packing energy contributes to low solubility. Introducing substituents that disrupt the planarity of the molecule can interfere with crystal packing, often lowering the melting point and improving solubility.[1]

  • Balance Lipophilicity: While lipophilicity can be crucial for target binding, excessive lipophilicity (high LogP) is a primary cause of poor aqueous solubility. Aim for a balance by strategically replacing lipophilic moieties with more hydrophilic ones that still satisfy the steric and electronic requirements of the binding pocket.

Issue 2: My Final Compound is a Weak Base with Poor Dissolution

Question: Can salt formation or co-crystallization improve the solubility and dissolution rate of my weakly basic compound?

Answer: Yes, these are highly effective strategies for weakly basic compounds like those derived from the imidazo[4,5-c]pyridine core.

  • Salt Formation: Reacting your basic compound with an acid to form a salt is a common and effective method to increase aqueous solubility.[12][13] The salt form often dissolves much faster and to a greater extent than the free base.[14] Common counterions for basic drugs include hydrochloride, mesylate, and sulfate.[12]

  • Co-crystallization: If salt formation is not viable or does not provide sufficient improvement, co-crystallization is an excellent alternative. Co-crystals are formed between your active pharmaceutical ingredient (API) and a benign co-former, such as a dicarboxylic acid.[5] This creates a new crystalline structure with different, often enhanced, physicochemical properties. For a similar imidazopyridazine antimalarial drug, co-crystals and salts increased the maximum concentration in simulated intestinal fluid by a factor of 4.6 to 5.6 compared to the untreated compound.[5]

G cluster_0 Salt Formation and Co-crystallization cluster_1 Strategies node_api Poorly Soluble API (Imidazopyridine Derivative) node_salt Salt Formation + Acidic Counterion (e.g., HCl) node_api->node_salt node_cocrystal Co-crystallization + Co-former (e.g., Dicarboxylic Acid) node_api->node_cocrystal node_result Enhanced Solubility/Dissolution API-Salt or API-Co-crystal node_salt->node_result node_cocrystal->node_result

Strategies to enhance solubility via multicomponent forms.
Issue 3: Intrinsic Solubility is Too Low for In Vivo Studies

Question: My lead compound's structure is finalized, but its solubility remains a major hurdle for formulation. What advanced formulation strategies can I employ?

Answer: When the API structure is fixed, formulation technologies can overcome solubility limitations.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range (nanoparticles).[11] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly higher dissolution velocity.[15] Nanosuspensions are particularly useful for drugs that are poorly soluble in both aqueous and organic media and can be administered orally or parenterally.[6][11][16]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate your hydrophobic imidazopyridine derivative, forming a water-soluble "inclusion complex".[18][19] This shields the hydrophobic part of the molecule from water, thereby increasing its apparent solubility and bioavailability.[17][20]

  • Prodrug Approach: A prodrug strategy can be considered a late-stage chemical modification. It involves attaching a water-soluble promoiety (e.g., phosphate, amino acid) to a functional handle on the parent drug.[7][9] This new entity is more water-soluble and, after administration, is cleaved by enzymes in vivo to release the active parent drug.[8][21] This approach has successfully improved the solubility of other heterocyclic compounds by over 600-fold at physiological pH.[7][9]

G cluster_0 Cyclodextrin Encapsulation Mechanism node_cd Cyclodextrin node_complex Water-Soluble Inclusion Complex node_cd->node_complex Encapsulates node_api Hydrophobic API (Imidazopyridine Derivative) node_api->node_complex node_water Water (Solvent) node_complex->node_water Soluble In

Encapsulation of a hydrophobic API by a cyclodextrin.

Data on Solubility Enhancement Techniques

The following tables summarize common solubility enhancement strategies and present data for a related compound class.

Table 1: Summary of Solubility Enhancement Strategies

TechniquePrinciple of OperationKey AdvantagesTypical Fold-Increase
Salt Formation Ionization of a weakly acidic or basic drug to form a more soluble salt.[12][14]Simple, well-established, significant increase in dissolution rate.10 - 1,000+
Co-crystallization Formation of a new crystalline solid with a stoichiometric amount of a benign co-former.[6]Improves solubility and other physical properties like stability and manufacturability.2 - 20
Prodrugs Covalent attachment of a hydrophilic, cleavable promoiety to the drug.[7][9]Dramatically increases aqueous solubility; can be targeted.10 - 10,000+
Nanosuspensions Reduction of drug particle size to < 1000 nm, increasing surface area and dissolution velocity.[11][15][16]Applicable to nearly all poorly soluble drugs; carrier-free.Varies (improves rate)
Cyclodextrins Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic cavity.[17][18]Increases apparent solubility and stability; reduces toxicity.2 - 100+
Co-solvency Addition of a water-miscible organic solvent (e.g., PEG, ethanol) to the aqueous phase.[6]Simple to implement for initial screening and in vitro assays.2 - 50

Table 2: Example of Solubility Improvement for an Imidazopyridazine Antimalarial (MMV652103) [5]

FormCo-former/CounterionMaximum Concentration (Cmax) Improvement Factor
Untreated API N/A1.0 (Baseline)
Co-crystal 1 Adipic Acid~4.6
Co-crystal 2 Glutaric Acid~5.1
Co-crystal 3 Fumaric Acid~5.2
Salt Form Malonic Acid~5.6

Experimental Protocols

Protocol 1: High-Throughput Salt Formation Screening
  • Preparation of Stock Solution: Prepare a 50 mg/mL stock solution of the this compound derivative (free base) in a suitable organic solvent (e.g., Tetrahydrofuran or Methanol).

  • Counterion Array: In a 96-well plate, dispense an equimolar amount of various pharmaceutically acceptable acid counterions (e.g., HCl, H₂SO₄, mesylic acid, maleic acid, tartaric acid) from stock solutions.

  • Mixing: Add the API stock solution to each well containing a counterion.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a vacuum centrifuge at room temperature.

  • Reconstitution & Equilibration: Add a fixed volume of water or a relevant buffer (e.g., pH 6.8 phosphate buffer) to each well. Seal the plate and shake at room temperature for 24 hours to allow for equilibration.

  • Analysis: Centrifuge the plate to pellet any undissolved solid. Analyze the supernatant for dissolved API concentration using HPLC-UV or LC-MS. Wells showing a significant increase in concentration compared to the free base control indicate successful salt formation.

Protocol 2: Kinetic Solubility Measurement via Nephelometry
  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Assay Plate Preparation: In a clear 96-well plate, perform serial dilutions of the DMSO stock solutions.

  • Solubility Measurement: Use a liquid handling robot to add phosphate-buffered saline (PBS), pH 7.4, to the compound wells. The addition of the aqueous buffer will cause poorly soluble compounds to precipitate out of solution.

  • Reading: Immediately after buffer addition, read the plate on a nephelometer, which measures light scattering caused by the precipitated particles.

  • Data Analysis: The concentration at which the light scattering signal rises sharply above the background is determined as the kinetic solubility limit. This provides a rapid assessment of solubility for ranking compounds.

G cluster_0 Nanosuspension Preparation Workflow cluster_1 Top-Down Methods cluster_2 Bottom-Up Methods node_api API Powder (Macro/Micro scale) node_topdown High-Pressure Homogenization or Media Milling node_api->node_topdown node_bottomup Controlled Precipitation from Solution node_api->node_bottomup dissolve first node_result Nanosuspension (Stabilized Nanoparticles in Liquid) node_topdown->node_result node_bottomup->node_result

Common workflows for producing drug nanosuspensions.

References

Technical Support Center: Purification of Bromochloro-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of bromochloro-substituted heterocycles. This guide includes detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying bromochloro-substituted heterocycles?

A1: The primary challenges stem from the physicochemical properties of these compounds. Key difficulties include:

  • Co-elution with impurities: Structurally similar impurities, such as isomers or starting materials, often have comparable polarities, making chromatographic separation difficult.

  • Dehalogenation: The bromo and chloro substituents can be labile under certain conditions, leading to the loss of one or both halogen atoms during purification. This is particularly a risk with catalytic hydrogenation conditions or strongly reductive environments.[1]

  • Thermal instability: Some halogenated heterocycles can be sensitive to heat, which can be a problem during distillation or high-temperature recrystallization.

  • Low solubility: These compounds can sometimes exhibit poor solubility in common laboratory solvents, making techniques like recrystallization challenging.

  • Interaction with silica gel: Basic heterocyclic compounds can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and product loss during column chromatography.

Q2: My purified bromochloro-substituted heterocycle is colored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration is often a sign of oxidation or the presence of persistent colored impurities. For basic heterocycles like substituted pyridines, oxidation can be a common issue.

  • Troubleshooting:

    • Recrystallization with activated charcoal: Dissolve the compound in a suitable hot solvent and add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the solution to cool and crystallize.

    • Solvent choice: Experiment with different recrystallization solvents, as impurities may be more soluble in one solvent than another.[2]

    • Column chromatography: If recrystallization is ineffective, column chromatography using an appropriate stationary and mobile phase can separate the colored impurities.

Q3: I am observing the loss of a bromine or chlorine atom from my molecule during purification. How can I prevent this dehalogenation?

A3: Dehalogenation is a common side reaction, especially for bromo-substituted compounds which are generally more reactive than their chloro counterparts.[1] To minimize this:

  • Avoid reductive conditions: Be cautious with reagents and conditions that can facilitate reduction. For example, avoid catalytic hydrogenation (e.g., Pd/C and H₂) unless it is an intended reaction step.[1]

  • pH control: Maintain a neutral pH where possible, as strongly acidic or basic conditions can sometimes promote dehalogenation.

  • Mild heating: Use the lowest effective temperature for distillation or recrystallization to minimize thermal degradation that might lead to dehalogenation.

  • Inert atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent reductive degradation.

Q4: How do I choose between column chromatography and recrystallization for my bromochloro-substituted heterocycle?

A4: The choice depends on the properties of your compound and the impurities present.

  • Recrystallization is ideal for crystalline solids with good thermal stability and when the impurities have significantly different solubilities in the chosen solvent. It is often more cost-effective and scalable.[3]

  • Column chromatography is more versatile and can be used for oils, non-crystalline solids, and for separating mixtures with very similar solubility profiles.[3] It offers finer control over separation but can be more time-consuming and expensive, especially at a larger scale.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Isomers Isomers have very similar polarities.- Optimize the mobile phase: Try different solvent systems (e.g., substitute acetonitrile with methanol in reverse-phase HPLC) or adjust the pH.[4] - Use a specialized column: For HPLC, consider mixed-mode or chiral stationary phases.[4] For flash chromatography, try different adsorbents like alumina. - Gradient elution: Employ a shallow gradient to improve resolution.[4]
Peak Tailing (for basic heterocycles) Strong interaction between the basic compound and acidic silanol groups on the silica gel.- Add a basic modifier: Add a small amount of a competing base like triethylamine (TEA) or pyridine (~0.1%) to the mobile phase.[4][5] - Use a different stationary phase: Employ neutral or basic alumina, or use a base-deactivated silica gel.
Product is not eluting from the column The compound is too polar for the chosen mobile phase or is irreversibly adsorbed onto the stationary phase.- Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent. - Check for compound stability on silica: The compound may be decomposing on the column. Test stability by spotting a solution of the compound on a TLC plate and letting it sit for a while before eluting.
Low Recovery Product streaking on the column, irreversible adsorption, or decomposition.- Optimize loading technique: For compounds with low solubility in the eluent, consider adsorbing the crude material onto a small amount of silica gel before loading.[6] - Ensure proper packing: A well-packed column is crucial for good separation and recovery.
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated, or nucleation is inhibited.- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. - Increase concentration: Evaporate some of the solvent to increase the solute concentration. - Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility.
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.- Lower the temperature of the hot solution slightly before cooling. - Use a lower-boiling point solvent. - Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.
Low Yield Too much solvent was used, or the compound is still significantly soluble at low temperatures.- Use the minimum amount of hot solvent required to just dissolve the compound. - Ensure the solution is thoroughly cooled to maximize precipitation. - Consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.[2]
Impurities co-crystallize with the product The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.- Try a different recrystallization solvent or a mixed-solvent system. [2] - Perform a second recrystallization. - Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove gross impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Bromochloro-Substituted Pyridine

This protocol is a general guideline for the purification of a moderately polar bromochloro-substituted pyridine.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[7]

    • For basic pyridines, consider adding 0.1% triethylamine to the eluent to improve peak shape.[5]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Dry pack the column with silica gel (typically 30-50 times the weight of the crude material for good separation).[7]

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen solvent system without letting the solvent level drop below the top layer of sand.

  • Sample Loading:

    • Dissolve the crude bromochloro-substituted pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for compounds with poor solubility, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle air pressure to begin elution.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified bromochloro-substituted pyridine.

Protocol 2: Recrystallization of a Bromochloro-Substituted Indole

This protocol provides a general procedure for the recrystallization of a solid bromochloro-substituted indole.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) at room and elevated temperatures.[2]

    • The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude bromochloro-substituted indole in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven or air dry.

Data Presentation

Table 1: Comparison of Purification Techniques for Bromochloro-Substituted Heterocycles

Parameter Recrystallization Flash Column Chromatography Preparative HPLC
Principle Differential solubilityDifferential partitioning between stationary and mobile phasesHigh-resolution differential partitioning
Applicability Crystalline, thermally stable solidsOils and solids (crystalline or amorphous)Oils and solids, ideal for isomer separation
Typical Purity Good to excellent (>98%)[3]Good to excellent (>99% possible)[3]Very high (>99.5% achievable)
Yield Moderate to highVariable, depends on separation efficiencyGenerally lower due to smaller scale and fraction cutting
Scalability Easily scalableScalable, but can be costly and cumbersomeLimited scalability
Solvent Usage Generally lowerCan be highHigh
Cost More cost-effectiveModerate, depends on scale and stationary phaseHigh

Mandatory Visualization

Purification_Workflow crude Crude Bromochloro- Substituted Heterocycle assess Assess Purity & Impurity Profile (TLC, LC-MS, NMR) crude->assess decision Choose Purification Method assess->decision recryst Recrystallization decision->recryst Crystalline solid, impurity profile suitable chrom Column Chromatography decision->chrom Oil or amorphous solid, complex mixture prep_hplc Preparative HPLC decision->prep_hplc Isomer separation needed, high purity required analyze_pure Analyze Purity (>95%?) recryst->analyze_pure chrom->analyze_pure prep_hplc->analyze_pure pure Pure Compound analyze_pure->pure Yes further_purification Further Purification analyze_pure->further_purification No further_purification->decision

Caption: A general workflow for the purification of bromochloro-substituted heterocycles.

Troubleshooting_Logic start Purification Issue Encountered issue What is the main problem? start->issue poor_sep Poor Separation issue->poor_sep Impurity co-purifies low_yield Low Yield issue->low_yield Little product recovered degradation Product Degradation (e.g., Dehalogenation) issue->degradation Product is not stable sep_type Chromatography or Recrystallization? poor_sep->sep_type yield_type Chromatography or Recrystallization? low_yield->yield_type degrad_sol Avoid harsh conditions: - Use mild temperatures - Maintain neutral pH - Avoid reductive agents degradation->degrad_sol chrom_sep_sol Optimize mobile phase Change stationary phase Use gradient elution sep_type->chrom_sep_sol Chromatography recryst_sep_sol Change solvent Perform second recrystallization sep_type->recryst_sep_sol Recrystallization chrom_yield_sol Check loading technique Ensure proper column packing yield_type->chrom_yield_sol Chromatography recryst_yield_sol Use minimum hot solvent Ensure complete cooling yield_type->recryst_yield_sol Recrystallization

Caption: A logical troubleshooting guide for common purification problems.

References

Technical Support Center: Catalyst Selection for Difficult Cross-Coupling of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for the cross-coupling of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine. This substrate presents unique challenges due to the differential reactivity of the C-Br and C-Cl bonds and the presence of a potentially interfering unprotected N-H group.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective cross-coupling at the C7-Br bond while leaving the C4-Cl bond intact?

A1: Selective functionalization of the C-Br bond in the presence of a C-Cl bond is a common and achievable strategy.[1] This selectivity is based on the difference in bond dissociation energies, with the C-Br bond being more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond.[1] To achieve high selectivity, careful selection of the catalyst system and reaction conditions is crucial. Palladium-based catalysts, especially those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are often effective.[1]

Q2: Which catalyst and ligand systems are recommended for different types of cross-coupling with this substrate?

A2: The choice of catalyst and ligand is critical and depends on the specific transformation (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • For Suzuki-Miyaura (C-C) coupling: Palladium catalysts with bulky, electron-rich monodentate biaryl phosphine ligands like XPhos are highly effective, even with challenging heterocyclic substrates.[2] Pre-catalyst systems such as XPhos-Pd-G2 can facilitate rapid formation of the active monoligated Pd(0) species, leading to excellent conversions.[2]

  • For Buchwald-Hartwig (C-N) amination: This reaction is used to form carbon-nitrogen bonds.[3] For difficult heterocyclic halides, catalyst systems combining a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with specialized biaryl phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) or bidentate ligands like Xantphos are recommended.[4][5] The choice of ligand can dramatically affect reaction outcomes.[4]

  • For Sonogashira (C-C) coupling: This reaction forms a bond between an aryl halide and a terminal alkyne.[6] It typically employs a palladium catalyst and a copper(I) co-catalyst.[6][7] For challenging substrates, copper-free conditions using air-stable precatalysts with bulky phosphine ligands have been developed to improve functional group tolerance and yield.[8]

Q3: Does the unprotected N-H on the imidazo[4,5-c]pyridine ring interfere with the reaction?

A3: Yes, the acidic N-H proton on five-membered heterocyclic rings can interfere with cross-coupling reactions.[4] It can react with the base, potentially deactivating the catalyst or leading to side reactions. While some modern catalyst systems are robust enough to tolerate unprotected N-H groups,[2][4] protection may be necessary in cases of low yield or catalyst deactivation. If protection is required, common protecting groups for such systems should be considered, followed by a deprotection step.

Q4: What is the role of the base and solvent, and which are recommended?

A4: The base and solvent are critical parameters that significantly influence reaction efficiency.

  • Base: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizes the acid generated during the reaction.[9] For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are common.[2][10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are often required.[4][11]

  • Solvent: The solvent must solubilize the reactants and catalyst and is often chosen based on the reaction temperature. Aprotic polar solvents like Dioxane, DMF, or Toluene are frequently used.[5] The addition of water can sometimes be beneficial in Suzuki reactions.[1][12][13]

Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for various cross-coupling reactions based on literature for structurally similar heteroaromatic compounds. Optimization will likely be required for the specific this compound substrate.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling (C7-Arylation)

Component Recommendation Rationale / Comments
Pd Precatalyst XPhos-Pd-G2 (1-2 mol%) Highly efficient for challenging heteroaryl chlorides/bromides; promotes rapid catalyst activation.[2]
Ligand (Included in precatalyst) XPhos is a bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination.[2]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.) Effective inorganic bases for Suzuki reactions.[2][12] Cs₂CO₃ can be more effective but is costlier.[5]
Solvent Dioxane/H₂O or DMF/EtOH/H₂O A mixture of organic solvent and water often improves solubility and reaction rates.[2]

| Temperature | 80-120 °C | Microwave irradiation can sometimes improve yields and reduce reaction times.[2] |

Table 2: Recommended Conditions for Buchwald-Hartwig Amination (C7-Amination)

Component Recommendation Rationale / Comments
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) Common and effective palladium precursors.[5][11]
Ligand Xantphos or tBuBrettPhos (4-10 mol%) Xantphos is effective for a broad range of amines.[5] tBuBrettPhos is excellent for unprotected heterocycles.[4]
Base NaOtBu or LHMDS (1.5-2.5 equiv.) Strong bases are typically required to deprotonate the amine.[4][11]
Solvent Toluene or Dioxane (anhydrous) Anhydrous conditions are crucial to prevent hydrolysis of the base and catalyst deactivation.

| Temperature | 100-110 °C | Reactions are typically run at elevated temperatures under an inert atmosphere.[11] |

Visualized Workflows and Logic

Catalyst_Selection_Workflow cluster_legend Legend k_start Start k_decision Decision k_process Process/Recommendation k_output Outcome start Select Coupling Type decision_type C-C or C-N bond? start->decision_type decision_cc Coupling Partner? decision_type->decision_cc C-C buchwald Use Buchwald-Hartwig Conditions (see Table 2) decision_type->buchwald C-N suzuki Use Suzuki-Miyaura Conditions (see Table 1) decision_cc->suzuki Boronic Acid sonogashira Use Sonogashira Conditions (Pd/Cu or Cu-free) decision_cc->sonogashira Terminal Alkyne output_aryl Aryl/Heteroaryl Product suzuki->output_aryl output_alkyne Alkynyl Product sonogashira->output_alkyne output_amine Amine Product buchwald->output_amine

Caption: Catalyst selection workflow for this compound.

Troubleshooting Guide

Q: My reaction shows low or no conversion. What are the common causes?

A: Low conversion is a frequent issue with difficult substrates. Consider the following:

  • Catalyst Inactivity: The palladium precatalyst may not be properly activated to the Pd(0) state. Ensure you are using fresh, high-quality catalysts and ligands.

  • Poor Ligand Choice: The ligand may not be suitable for this specific substrate. For electron-rich heterocycles, bulky and electron-donating ligands are often required to promote the rate-limiting oxidative addition step.[14]

  • Incorrect Base or Solvent: The base may be too weak or poorly soluble. The solvent may not be appropriate for the temperature or may be coordinating to the metal, inhibiting catalysis.[13][15][16]

  • Starting Material Quality: Ensure your starting materials, particularly the coupling partner (e.g., boronic acid), are pure and have not degraded.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (Argon or Nitrogen).

Troubleshooting_Logic start Reaction Failed (Low/No Conversion) check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_reagents->start Reagents Impure change_ligand Screen Different Ligands (e.g., XPhos, SPhos, Xantphos) check_reagents->change_ligand Reagents OK change_base Vary Base and Solvent System (e.g., K3PO4 -> Cs2CO3) change_ligand->change_base change_temp Increase Temperature or Use Microwave Heating change_base->change_temp protect_nh Consider Protecting the Imidazole N-H Group change_temp->protect_nh success Reaction Successful protect_nh->success

Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.

Q: I am observing significant dehalogenation of my starting material. How can I prevent this?

A: Dehalogenation is a common side reaction, particularly with electron-rich heteroaryl halides.[17] It can occur when the oxidative addition is slow, allowing for competing pathways. To minimize it:

  • Use a more active catalyst system with bulky, electron-rich ligands to accelerate the oxidative addition step.

  • Lower the reaction temperature if possible.

  • Ensure the base is not overly strong or used in large excess, as this can sometimes promote hydrodehalogenation.

  • For Suzuki couplings, ensure the boronic acid is of high quality, as impurities can facilitate protodeboronation and subsequent hydrodehalogenation pathways.[17][18]

Q: My catalyst is turning into palladium black, indicating deactivation. What should I do?

A: The formation of palladium black suggests the active monoligated Pd(0) species is unstable and aggregating.

  • Increase Ligand Ratio: While the optimal Pd:L ratio is often 1:1 or 1:2, a slight excess of the phosphine ligand can sometimes stabilize the catalytic species.

  • Use a Precatalyst: Modern palladium precatalysts are designed to release the active L-Pd(0) species slowly and controllably, minimizing aggregation.

  • Change Ligand: Some ligands are better at stabilizing the Pd(0) center than others. Bidentate ligands like Xantphos or DPPF can sometimes prevent catalyst decomposition.[3]

Detailed Experimental Protocols

The following are general protocols adapted from literature on similar heterocyclic systems. They should be used as a starting point and optimized for the specific substrate and coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at C7

This protocol is adapted from procedures for other halogenated N-heterocycles.[1][2]

  • To a flame-dried reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Add the palladium precatalyst (e.g., XPhos-Pd-G2, 0.02 mmol, 2 mol%).

  • Seal the vial with a septum cap, and evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., a 4:1 mixture of Dioxane:H₂O, 5 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General_Catalytic_Cycle General Pd(0)/Pd(II) Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)X pd0->oa_complex Oxidative Addition trans_complex L-Pd(II)(Ar)(R') oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) trans_complex->pd0 Reductive Elimination product Ar-R' (Product) trans_complex->product start_materials Ar-X (Substrate) start_materials->oa_complex coupling_partner R'-M (e.g., Ar'-B(OH)2) coupling_partner->trans_complex

Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle.

Protocol 2: Selective Buchwald-Hartwig Amination at C7

This protocol is adapted from general methods for aryl halides.[5][11]

  • In a glovebox, add Pd(OAc)₂ (0.03 mmol, 3 mol%), the appropriate ligand (e.g., tBuBrettPhos, 0.06 mmol, 6 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol).

  • Seal the tube with a rubber septum, remove from the glovebox, and attach to a Schlenk line.

  • Add the amine (1.2 mmol) via syringe, followed by anhydrous, degassed toluene (5 mL).

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

References

reaction optimization for scaled-up synthesis of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following reaction optimization and troubleshooting guide is based on established protocols for the scaled-up synthesis of a structurally related heterocyclic compound, 7-Bromo-4-chloro-1H-indazol-3-amine. While the principles are transferable, specific conditions for the synthesis of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine may require further optimization.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of halogenated imidazo[4,5-c]pyridines?

A1: A common approach involves the use of substituted diaminopyridines, which can then be cyclized to form the imidazole ring. For the target molecule, a plausible precursor would be a bromo-chloro-diaminopyridine derivative.

Q2: What are the key reaction steps in the synthesis of similar bromo-chloro heterocyclic systems?

A2: Based on analogous syntheses, a two-step process is often employed: 1) Regioselective bromination of a suitable precursor, followed by 2) Cyclization to form the fused imidazole ring.[1][2][3]

Q3: Are there any specific safety precautions to consider during the bromination step?

A3: Yes, brominating agents such as N-Bromosuccinimide (NBS) and bromine (Br₂) should be handled with care in a well-ventilated fume hood. Reactions involving strong acids like sulfuric acid (H₂SO₄) are highly exothermic and require careful temperature control.[1]

Q4: How can I purify the final product without using column chromatography on a large scale?

A4: For scaled-up synthesis, purification methods such as recrystallization or slurry washing with appropriate solvents are preferable to column chromatography.[1][2][3] In the synthesis of a related compound, treating the crude product with a mixture of methanol and water was effective for purification.[1]

Q5: What analytical techniques are recommended for monitoring reaction progress and purity?

A5: Gas Chromatography-Mass Spectrometry (GCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for monitoring reaction conversion and assessing the purity of the product.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Bromination Step Incomplete reaction.Increase reaction time or temperature. However, be cautious as higher temperatures can lead to side products.[1]
Suboptimal brominating agent or acid.N-Bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to be effective for similar transformations.[1]
Formation of Di-brominated or Hydrolyzed Side Products Excess of brominating agent or high reaction temperature.Carefully control the stoichiometry of the brominating agent (e.g., 1.07 equivalents of NBS). Maintain a controlled temperature (e.g., 25 °C).[1]
Incomplete Cyclization Insufficient reaction temperature or time.For some solvents, a higher temperature may be required for full conversion, potentially necessitating the use of a pressure reactor for scale-up.[1]
Inappropriate solvent.Screen a variety of solvents. For a similar cyclization, 2-MeTHF was found to be effective at 95 °C in a pressure reactor.[1]
Formation of Regioisomers during Cyclization The nature of the cyclization reaction can lead to different isomers.The ratio of regioisomers can be influenced by the solvent and reaction conditions. A subsequent purification step, such as a specific solvent wash, may be needed to isolate the desired isomer.[1]

Experimental Protocols

Proposed Two-Step Synthesis Workflow

G start Start with a suitable 2,6-disubstituted pyridine precursor bromination Step 1: Regioselective Bromination (e.g., NBS, H₂SO₄) start->bromination intermediate Isolate Brominated Intermediate bromination->intermediate cyclization Step 2: Cyclization (e.g., with a suitable reagent to form the imidazole ring) intermediate->cyclization purification Purification (Recrystallization or Slurry Wash) cyclization->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Step 1: Bromination (Adapted from a similar synthesis)
  • Reaction Setup: To a suitable reaction vessel, add the starting pyridine precursor.

  • Reagent Addition: Carefully add concentrated sulfuric acid (e.g., 10 equivalents) while maintaining a low temperature.

  • Bromination: Add N-Bromosuccinimide (NBS) (e.g., 1.07 equivalents) portion-wise, ensuring the temperature remains controlled (e.g., at 25 °C).[1]

  • Reaction Monitoring: Stir the mixture for an extended period (e.g., 18 hours) and monitor the reaction progress by GCMS.[1]

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the precipitate by filtration and wash with water and a suitable organic solvent (e.g., ethyl acetate) to remove impurities.[1]

Step 2: Cyclization (Adapted from a similar synthesis)
  • Reaction Setup: In a pressure reactor, combine the brominated intermediate with a suitable cyclizing agent and a solvent (e.g., 2-MeTHF).[1]

  • Reaction Conditions: Heat the mixture to a temperature sufficient for cyclization (e.g., 95 °C) and maintain for a set period (e.g., 18 hours).[1]

  • Work-up: After cooling, the crude product can be isolated.

  • Purification: Purify the crude product by treating it with a specific solvent mixture (e.g., Methanol/Water) to isolate the desired product in high purity.[1]

Data Presentation

Table 1: Optimization of Bromination Conditions (Adapted from a similar synthesis)
EntryBrominating Agent (eq.)Acid (eq.)Temperature (°C)Time (h)Yield (%)Purity (%)
1NBS (1.2)H₂SO₄ (10)2518--
2NBS (1.07)H₂SO₄ (10)251875-8095-96
3NBS (1.07)H₂SO₄ (11)2518Slightly higher-
4Br₂ (1.1)H₂SO₄ (10)2518Lower, with side products-

Data adapted from a study on a related compound and should be considered as a starting point for optimization.[1]

Table 2: Solvent Screening for Cyclization (Adapted from a similar synthesis)
EntrySolventTemperature (°C)Conversion (%)Notes
1NMP60High-
2DMSO60High-
32-MeTHF60IncompleteHigher temperature needed
42-MeTHF95 (Pressure Reactor)QuantitativeOptimal for scale-up

Data adapted from a study on a related compound and should be considered as a starting point for optimization.[1]

Logical Relationships in Troubleshooting

G cluster_bromination Bromination Issues cluster_cyclization Cyclization Issues cluster_solutions Potential Solutions low_yield_b Low Yield side_products_b Side Products low_yield_b->side_products_b incomplete_b Incomplete Reaction low_yield_b->incomplete_b over_bromination Over-bromination side_products_b->over_bromination optimize_temp Optimize Temperature incomplete_b->optimize_temp optimize_time Optimize Reaction Time incomplete_b->optimize_time optimize_reagents Adjust Reagent Stoichiometry over_bromination->optimize_reagents low_yield_c Low Yield incomplete_c Incomplete Reaction low_yield_c->incomplete_c isomers Regioisomer Formation low_yield_c->isomers incomplete_c->optimize_temp change_solvent Change Solvent incomplete_c->change_solvent use_pressure_reactor Use Pressure Reactor incomplete_c->use_pressure_reactor purification_method Refine Purification Method isomers->purification_method

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

Navigating the Therapeutic Potential of Imidazo[4,5-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry due to its structural similarity to endogenous purines. This structural mimicry allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of this core structure have shown significant promise as anticancer, antiviral, and anti-inflammatory agents.[1] This guide provides a comparative overview of the biological activity of 7-bromo-4-chloro-1H-imidazo[4,5-c]pyridine derivatives and related analogs, supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics.

Comparative Biological Activity of Imidazo[4,5-c]pyridine and Related Derivatives

While specific quantitative data for a broad series of this compound derivatives is limited in publicly available literature, the broader class of imidazo[4,5-c]pyridines and the closely related imidazo[4,5-b]pyridines have been extensively studied. These studies provide valuable insights into the potential activities of the target compounds. The following table summarizes the in vitro biological activities of representative derivatives from these families against various cancer cell lines and kinases.

Compound ClassDerivativeTarget Cell Line/KinaseActivity (IC₅₀/EC₅₀)Reference
Imidazo[4,5-b]pyridine Bromo-substituted derivative with a 4-cyanophenyl groupHeLa, SW620, MCF-71.8–3.2 μM[2]
Imidazo[4,5-b]pyridine Bromo-substituted derivative with an unsubstituted phenyl ringRespiratory Syncytial Virus (RSV)21.0 μM[2]
Imidazo[4,5-b]pyridine Derivative with unsubstituted amidino groupColon Carcinoma (SW620)0.4 μM[2]
Imidazo[4,5-b]pyridine Derivative with 2-imidazolinyl groupColon Carcinoma (SW620)0.7 μM[2]
Imidazo[4,5-b]pyridine Acrylonitrile derivativeVarious human cancer cell lines0.2–0.6 μM[2]
Imidazo[4,5-c]pyridine 1H-imidazo[4,5-c]pyridine-4-carbonitrile hybrid with an ethoxy groupCathepsin S (CTSS)25 nM[1]

Key Signaling Pathways and Mechanisms of Action

Imidazo[4,5-c]pyridine derivatives often exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One of the primary mechanisms of action is the inhibition of protein kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Ras Ras Receptor_Tyrosine_Kinase->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Imidazopyridine_Derivative Imidazo[4,5-c]pyridine Derivative Imidazopyridine_Derivative->Receptor_Tyrosine_Kinase Inhibition

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. The following are standard methodologies for key assays used in the evaluation of anticancer agents.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of a compound.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate Incubate overnight Start->Incubate Add_Compound Add test compound (various concentrations) Incubate->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End Calculate IC₅₀ Measure_Absorbance->End

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations, the specific kinase, and the kinase substrate in the kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-compound control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

Derivatives of the 1H-imidazo[4,5-c]pyridine scaffold represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. While a comprehensive structure-activity relationship for this compound derivatives is yet to be fully elucidated in the public domain, the data from related analogs strongly suggests that this scaffold is a valuable starting point for the design of potent kinase inhibitors and other targeted therapies. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to further explore the biological activities of these compelling molecules.

References

A Comparative Guide to the Reactivity of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine and Other Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a key heterocyclic building block in medicinal chemistry. Due to a lack of direct comparative studies on this specific molecule, this guide leverages established principles of heterocyclic chemistry and experimental data from closely related analogues to predict its reactivity in key synthetic transformations.

Principles of Reactivity: A Tale of Two Halogens

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The electron-withdrawing nature of the pyridine nitrogen and the fused imidazole ring influences the electron density across the scaffold, rendering the C4 and C7 positions susceptible to distinct types of reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): In these reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a crucial step. The reactivity of halogens in this step generally follows the trend: I > Br > Cl. Consequently, the C-Br bond at the 7-position is anticipated to be significantly more reactive than the C-Cl bond at the 4-position, allowing for selective functionalization at the C7 position.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The position of the chloro group at C4, adjacent to a pyridine nitrogen, makes it susceptible to nucleophilic attack. The nitrogen atom helps to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[2] In contrast, the C7-bromo position is less activated towards SNAr.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For this compound, selective coupling is expected at the more reactive C7-bromo position.

Comparative Reactivity Data (Predicted and Analogous Systems)

PositionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
C7-Br Phenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O1404Good to Excellent (Predicted)Based on[3]
C4-Cl Phenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O1404Low to No Reaction (Predicted)Based on[1]
2-Bromo-3-iodopyridine (at C3-I)Arylboronic acidPd(PPh₃)₄Na₂CO₃1,4-dioxaneReflux-High[1]
5-Bromo-2-chloropyridine (at C5-Br)Arylboronic acidPd(PPh₃)₄Na₂CO₃1,4-dioxaneReflux-High[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Substituted Imidazopyridine Analogue

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 4-substituted-7-bromo-1H-indazoles.[3]

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (1.3 mmol).

  • Add a 6:3:1 mixture of dioxane/ethanol/water (5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (10 mol%).

  • Heat the reaction mixture to 140 °C in a sealed tube for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X-Ln R-Pd(II)-Br-Ln Oxidative_Addition->Ar-Pd(II)-X-Ln Transmetalation Transmetalation Ar-Pd(II)-X-Ln->Transmetalation Ar-Pd(II)-Ar'-Ln R-Pd(II)-Ar'-Ln Transmetalation->Ar-Pd(II)-Ar'-Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerated Catalyst Ar-Ar' R-Ar' Reductive_Elimination->Ar-Ar' Ar-X R-Br Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, selective amination is expected at the C7-bromo position of this compound.

Comparative Reactivity Data (Predicted and Analogous Systems)

PositionAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
C7-Br MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016-24Good (Predicted)Based on[4]
C4-Cl MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016-24Low to No Reaction (Predicted)Based on[2]
2-BromopyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108High[5]
2-ChloropyridineAnilinePd₂(dba)₃ / IPrNaOtBuDioxane100-High[5]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Substituted Heterocycle

This protocol is a general procedure adapted from literature for the amination of aryl bromides.[4]

  • In an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Amine, and Base B Evacuate and Backfill with Inert Gas A->B C Add Catalyst and Ligand B->C D Add Anhydrous Solvent C->D E Heat Reaction Mixture (100-110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, SNAr is expected to occur preferentially at the C4-chloro position of this compound. The electron-withdrawing effect of the adjacent pyridine nitrogen activates this position for nucleophilic attack.

Comparative Reactivity Data (Predicted and Analogous Systems)

PositionNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
C4-Cl Sodium Methoxide-MethanolReflux-Good (Predicted)Based on[2]
C7-Br Sodium Methoxide-MethanolReflux-No Reaction (Predicted)Based on[2]
2,4-DichloropyridineVarious Nucleophiles----Preferential substitution at C4[2]
5-Bromo-2-chloropyrimidineTriorganoindium reagents----Chemoselective reaction at the 5-bromo position[6]

Experimental Protocol: Nucleophilic Aromatic Substitution on a Chloro-Substituted Pyridine Analogue

This protocol is a general procedure for SNAr reactions on activated chloropyridines.

  • Dissolve this compound (1.0 mmol) in the appropriate solvent (e.g., methanol for methoxide substitution).

  • Add the nucleophile (e.g., sodium methoxide, 1.2 mmol).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Signaling Pathways and Biological Relevance

Imidazo[4,5-c]pyridine derivatives are known to interact with a variety of biological targets due to their structural similarity to purines.[7] Derivatives of this scaffold have been investigated as inhibitors of various kinases and other enzymes involved in cellular signaling pathways. For instance, some imidazo[4,5-c]pyridinecarboxamide derivatives have shown inhibitory activity against PARP-1, an enzyme involved in DNA repair, making them of interest in cancer therapy.[8] The ability to selectively functionalize the this compound core at either the C4 or C7 position provides a powerful tool for structure-activity relationship (SAR) studies in the development of novel therapeutic agents.

Signaling_Pathway_Logic cluster_synthesis Selective Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A 7-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine B Selective Functionalization (Suzuki, Buchwald-Hartwig, SNAr) A->B C Library of Diverse Derivatives B->C D Screening against Biological Targets (e.g., Kinases, PARP) C->D E Identification of 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Potency, Selectivity, and ADME Properties F->G H Lead Candidate G->H

Caption: Logical workflow from selective synthesis to lead candidate identification.

Conclusion

This compound is a versatile heterocyclic scaffold with two distinct reactive sites. The C7-bromo position is primed for selective functionalization via palladium-catalyzed cross-coupling reactions, while the C4-chloro position is susceptible to nucleophilic aromatic substitution. This differential reactivity allows for the controlled and regioselective synthesis of a wide array of derivatives, making it a valuable building block for the discovery of novel therapeutic agents. The provided experimental protocols, based on analogous systems, offer a solid starting point for the synthetic exploration of this promising heterocycle.

References

SAR Studies of Imidazo[4,5-c]pyridine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships of imidazo[4,5-c]pyridin-2-one derivatives reveals key structural motifs for potent inhibition of Src family kinases, offering a promising avenue for the development of novel therapeutics for glioblastoma.

While the initial focus of this guide was on 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine analogs, a thorough review of the available scientific literature indicates a more detailed and publicly available body of research on the closely related imidazo[4,5-c]pyridin-2-one scaffold. This guide, therefore, presents a detailed comparative analysis of imidazo[4,5-c]pyridin-2-one derivatives, which have been identified as novel and potent inhibitors of Src family kinases (SFKs), key players in glioblastoma multiforme (GBM).

Comparative Analysis of Src Family Kinase Inhibition

A series of novel imidazo[4,5-c]pyridin-2-one derivatives were synthesized and evaluated for their inhibitory activity against Src and Fyn, two prominent members of the Src family kinases. The structure-activity relationship (SAR) studies highlighted the critical role of substitutions at the R1 and R2 positions of the core scaffold.

The following table summarizes the in vitro inhibitory activities (IC50) of key analogs against Src and Fyn kinases.

Compound IDR1 SubstituentR2 SubstituentSrc IC50 (µM)Fyn IC50 (µM)
1d Cyclopentyl4-Chlorophenyl0.230.31
1e Cyclohexyl4-Chlorophenyl0.450.58
1q 4-Fluorophenyl4-Chlorophenyl0.680.75
1s Cyclopentyl3-Chloro-4-fluorophenyl0.180.25
1a Phenyl4-Chlorophenyl>10>10
1g Isobutyl4-Chlorophenyl>10>10

Data extracted from a study on imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors.[1]

The SAR data reveals several key insights:

  • Aliphatic vs. Aromatic R1 Substituents: When the R2 position is occupied by a 4-chlorophenyl group, aliphatic ring substituents at the R1 position generally exhibit better inhibitory activity compared to aromatic rings or short-chain alkanes.

  • Optimal Aliphatic Ring Size: Among the aliphatic rings, a cyclopentyl group at the R1 position (as in compound 1d ) was identified as a preferred moiety.

  • Impact of R2 Substitution: With a cyclopentyl group fixed at the R1 position, modifications to the R2 substituent further modulate the inhibitory potency. The introduction of a 3-chloro-4-fluorophenyl group at R2 (compound 1s ) resulted in the most potent analog in the series.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study of imidazo[4,5-c]pyridin-2-one derivatives.

General Procedure for the Synthesis of Imidazo[4,5-c]pyridin-2-one Derivatives

The synthesis of the target compounds was achieved through a multi-step process. A key step involves the reaction of an appropriate amine with a substituted nitropyridine, followed by reduction and cyclization to form the imidazo[4,5-c]pyridin-2-one core. Subsequent modifications at the R1 and R2 positions were performed to generate the analog library. For instance, the synthesis of compound 1h (4-amino-3-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one) was accomplished from its precursor 3h .[1]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Src and Fyn kinases was determined using a standard in vitro kinase assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the respective kinase. The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, were calculated from dose-response curves.

Antiproliferative Activity in Glioblastoma Cell Lines

The antiproliferative effects of the most potent kinase inhibitors were evaluated in a panel of human glioblastoma cell lines, including U87, U251, T98G, and U87-EGFRvIII. The cells were treated with increasing concentrations of the compounds, and cell viability was assessed after a defined incubation period using a standard method like the MTT assay. The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (GI50). Compound 1s demonstrated effective activity against all tested GBM cell lines, with its performance being comparable to the known Src inhibitor, PP2.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and evaluation of these kinase inhibitors.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinases (SFKs) RTK->Src Activation Downstream Downstream Signaling Pathways (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Imidazo[4,5-c]pyridin-2-one Inhibitor (e.g., 1s) Inhibitor->Src Inhibition

Caption: Targeted Src Family Kinase Signaling Pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate Imidazo[4,5-c]pyridin-2-one Core Start->Intermediate Analogs Analog Library (R1, R2 modifications) Intermediate->Analogs Kinase_Assay In Vitro Kinase Assay (Src, Fyn) Analogs->Kinase_Assay Cell_Assay Antiproliferative Assay (GBM Cell Lines) Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis SAR_Analysis->Analogs Optimization

Caption: General Experimental Workflow for SAR Studies.

References

In Vitro Kinase Inhibitor Profile: A Comparative Analysis of Imidazo[4,5-c]pyridine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro testing of kinase inhibitors. While specific data for derivatives of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is not publicly available, this guide draws comparisons from structurally related imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine scaffolds, which are potent kinase inhibitors. This analysis is supported by experimental data from published research, offering insights into their efficacy and the methodologies used for their evaluation.

The imidazo[4,5-c]pyridine scaffold, a purine bioisostere, is a promising framework for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

Comparative Analysis of Kinase Inhibitor Activity

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
Compound IDTarget Kinase(s)IC50 / Kd (nM)Cell-Based Assay (Cell Line)Cell-Based IC50/GI50 (µM)
GSK1070916 Aurora B/C, Aurora A0.38 (B), 1.5 (C), 492 (A) (Ki)A549 (Lung)0.007
CCT137690 Aurora A, B, C15 (A), 25 (B), 19 (C) (IC50)SW620 (Colon)Not Stated
Compound 27e Aurora A, B, FLT37.5 (A), 48 (B), 6.2 (FLT3) (Kd)HCT116 (Colon), MV4-11 (AML)0.3 (HCT116), 0.291 (MV4-11)
Compound 7a Aurora ANot StatedSW620, HCT116 (Colon)0.18 (SW620), 0.15 (HCT116)
Compound 14d Multiple KinasesNot StatedSW620, HCT116 (Colon)0.35 (SW620), 0.34 (HCT116)

Data sourced from multiple studies and may reflect variations in experimental conditions.[1][2]

Table 2: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
Compound IDTarget Kinase(s)In Vitro AssayIC50 (µM)Cell-Based Assay (Cell Line)Cell-Based IC50 (µM)
K00135 PIM1, PIM2Not StatedNot StatedBa/F3 expressing hPIM1/2Dose-dependent inhibition

This table illustrates the potential of the broader imidazopyridine scaffold family.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of imidazo-pyridine based kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Reaction Setup : In a suitable microplate, the kinase, a fluorescently labeled peptide substrate, and varying concentrations of the inhibitor compound are combined in a reaction buffer.

  • Initiation : The kinase reaction is initiated by the addition of ATP.

  • Incubation : The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Termination : The reaction is stopped by the addition of a termination buffer.

  • Detection : The phosphorylated and unphosphorylated peptides are separated and quantified using a microfluidic chip-based electrophoresis system. The amount of phosphorylated substrate is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Seeding : Cancer cells (e.g., HCT116, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with serial dilutions of the kinase inhibitor or a vehicle control (DMSO) and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Reading : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.[4][5][6]

Visualizing Kinase Inhibition and Experimental Workflow

To better illustrate the concepts and processes involved in kinase inhibitor testing, the following diagrams are provided.

Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Pathway cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate (Active Protein) Kinase->Phosphorylated_Substrate Phosphorylation Inhibited_Kinase Inhibited Kinase Kinase->Inhibited_Kinase Substrate Substrate (Inactive Protein) Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Inhibitor Kinase Inhibitor (Imidazo[4,5-c]pyridine derivative) Inhibitor->Kinase No_Response Inhibition of Cellular Response Inhibited_Kinase->No_Response

Caption: General mechanism of competitive kinase inhibition.

Experimental_Workflow start Start: Synthesize Imidazo[4,5-c]pyridine Derivatives in_vitro_assay In Vitro Kinase Assay (Determine IC50) start->in_vitro_assay cell_proliferation Cell Proliferation Assay (e.g., MTT) start->cell_proliferation data_analysis Data Analysis and IC50/GI50 Determination in_vitro_assay->data_analysis cell_proliferation->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: A typical workflow for in vitro testing of kinase inhibitors.

References

A Comparative Guide to Alternative Building Blocks for 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents frequently involves the exploration of diverse chemical scaffolds that can serve as starting points for optimization. The privileged 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine scaffold is a cornerstone in the synthesis of potent kinase inhibitors and other biologically active molecules. However, the landscape of medicinal chemistry is ever-evolving, with a continuous demand for alternative building blocks that may offer improved potency, selectivity, pharmacokinetic properties, or novel intellectual property. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data from peer-reviewed literature.

Introduction to Imidazopyridines and Their Isomers

Imidazopyridines, due to their structural resemblance to endogenous purines, are a prominent class of heterocyclic compounds in drug discovery.[1][2] They are known to interact with a wide range of biological targets, demonstrating activities such as anticancer, anti-inflammatory, and antiviral effects.[3] The this compound belongs to the imidazo[4,5-c]pyridine isomeric family. This guide will focus on the comparative potential of its isomers, namely imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines, as alternative building blocks.

Comparative Performance of Imidazopyridine Scaffolds

The selection of a core scaffold is a critical decision in the drug discovery process. The following tables summarize the reported biological activities of various imidazopyridine derivatives, offering a glimpse into their relative potential as kinase inhibitors and anticancer agents. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Comparative Anticancer Activity (IC50 µM) of Imidazopyridine Derivatives
ScaffoldDerivativeTarget Cell LineIC50 (µM)Reference
Imidazo[4,5-c]pyridine Compound with N-hydroxy-carboximidamide groupMCF-7 (Breast)0.082[1]
PARP Inhibitor (Compound 9)-0.0086[1]
Imidazo[4,5-b]pyridine Compound IMCF-7 (Breast)Significant Activity[4]
Compound VIIcHCT116 (Colon)Significant Activity[4]
Imidazo[1,2-a]pyridine IP-5HCC1937 (Breast)45[5]
IP-6HCC1937 (Breast)47.7[5]
Compound 6dHepG2 (Liver)-[6]
Compound 6iHepG2 (Liver)-[6]
Table 2: Comparative Kinase Inhibitory Activity (IC50 µM) of Imidazopyridine Derivatives
ScaffoldDerivativeTarget KinaseIC50 (µM)Reference
Imidazo[4,5-b]pyridine Compound 7CDK90.115[4]
Compound 9CDK90.131[4]
Compound 25CDK90.142[4]
Dual FLT3/Aurora Inhibitor (27e)Aurora-A0.038[7]
Imidazo[1,2-a]pyridine c-Met Inhibitor (22e)c-Met0.0039[8]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the validation and extension of research findings. Below are representative methodologies for the synthesis of imidazopyridine scaffolds and the evaluation of their kinase inhibitory activity.

Synthesis of Imidazo[4,5-b]pyridines

A common route to imidazo[4,5-b]pyridines involves the condensation of 2,3-diaminopyridine with various aldehydes.

General Procedure:

  • A mixture of 2,3-diaminopyridine (1.0 eq) and a substituted aldehyde (1.0 eq) is heated in a suitable solvent (e.g., ethanol, DMF, or water) under reflux or microwave irradiation.[1]

  • An oxidizing agent, such as air or an iron catalyst, can be employed to facilitate the cyclization.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is often determined using in vitro assays.

General Procedure:

  • The kinase, a fluorescently labeled substrate, and ATP are combined in a buffer solution in the wells of a microplate.

  • The test compound, dissolved in DMSO, is added to the wells at various concentrations.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the biological context and experimental procedures is crucial for understanding the rationale behind targeting specific pathways and for replicating the scientific work.

G General Kinase Inhibitor Discovery Workflow cluster_0 Compound Synthesis & Screening cluster_1 Hit Validation & Optimization cluster_2 In Vitro & In Vivo Evaluation start Design & Synthesize Imidazopyridine Analogs screen Primary Kinase Inhibition Screen start->screen ic50 IC50 Determination screen->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar sar->ic50 cell Cell-based Assays (e.g., Proliferation, Apoptosis) sar->cell animal In Vivo Animal Models cell->animal end Lead Compound animal->end

Caption: A generalized workflow for the discovery of kinase inhibitors.

G Simplified c-Met Signaling Pathway cluster_inhibitor Point of Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Imidazopyridine Inhibitor Inhibitor->cMet

Caption: The c-Met signaling pathway and the point of inhibition.

G Simplified Wnt/β-catenin Signaling Pathway cluster_inhibitor Potential Point of Inhibition Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Degrades TCF_LEF TCF/LEF betaCatenin->TCF_LEF Activates GeneExpression Target Gene Expression TCF_LEF->GeneExpression Inhibitor Imidazopyridine Inhibitor Inhibitor->DestructionComplex

Caption: The Wnt/β-catenin signaling pathway.

Conclusion

References

Navigating the Bioactive Landscape of Imidazo[4,5-c]pyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric scaffolds is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of the bioactivity of imidazo[4,5-c]pyridine and its key isomer, imidazo[4,5-b]pyridine. Leveraging experimental data from comparative studies, we delve into their antimicrobial and anticancer properties, offering insights into the structure-activity relationships that govern their efficacy.

The imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine ring systems, being isosteres of purines, have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous nucleobases allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The subtle change in the position of the nitrogen atom within the pyridine ring between these isomers can profoundly influence their physicochemical properties and, consequently, their biological activity. This guide synthesizes findings from key studies that have directly compared the bioactivity of these isomeric pairs, providing a framework for rational drug design.

Comparative Bioactivity Data

The following tables summarize the quantitative data from studies that have directly compared the antimicrobial and anticancer activities of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives with identical or highly similar substitution patterns.

Antimicrobial Activity: A Head-to-Head Comparison

A recent study by Altaib et al. (2023) provides a direct comparison of the antimicrobial activity of several imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, were determined.

Compound IDIsomer ScaffoldR GroupTest OrganismMIC (µg/mL)
2g imidazo[4,5-c]pyridine4-ChlorobenzylStaphylococcus aureus4
4a imidazo[4,5-b]pyridine4-ChlorobenzylStaphylococcus aureus8
2h imidazo[4,5-c]pyridine4-ChlorobenzylMethicillin-resistant S. aureus (MRSA)8
4b imidazo[4,5-b]pyridine4-ChlorobenzylMethicillin-resistant S. aureus (MRSA)4
2g imidazo[4,5-c]pyridine4-ChlorobenzylCandida albicans8
4a imidazo[4,5-b]pyridine4-ChlorobenzylCandida albicans>128
2h imidazo[4,5-c]pyridine4-ChlorobenzylCandida parapsilosis4
4b imidazo[4,5-b]pyridine4-ChlorobenzylCandida parapsilosis8

Data sourced from Altaib, M. A., et al. (2023).

Key Observation: The study reveals that the isomeric scaffold plays a significant role in determining the antimicrobial spectrum and potency. For instance, the imidazo[4,5-c]pyridine isomer 2g was more effective against Staphylococcus aureus and Candida albicans compared to its imidazo[4,5-b]pyridine counterpart 4a . Conversely, the imidazo[4,5-b]pyridine isomer 4b demonstrated superior activity against MRSA. This highlights that a subtle change in nitrogen placement can lead to differential activity against various pathogens.

Anticancer Activity: An Early Comparative Study

An earlier study by Temple et al. (1987) provides a glimpse into the comparative anticancer activity of these isomers against L1210 leukemia cells.[1] While the dataset is more limited, it offers valuable insights.

Compound IDIsomer ScaffoldR Group% Inhibition at 100 µg/mL
5a imidazo[4,5-c]pyridineH25
10a imidazo[4,5-b]pyridineH50
5b imidazo[4,5-c]pyridineCH₃0
10b imidazo[4,5-b]pyridineCH₃25

Data sourced from Temple, C., et al. (1987).[1]

Key Observation: In this study, the imidazo[4,5-b]pyridine isomers generally exhibited greater inhibition of L1210 leukemia cell growth compared to the corresponding imidazo[4,5-c]pyridine isomers.[1] This suggests that for this particular cancer cell line and substitution pattern, the imidazo[4,5-b]pyridine scaffold may be more favorable for cytotoxic activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound that shows no visible growth of the microorganism.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay Inoculum\nPreparation Inoculum Preparation Serial\nDilution Serial Dilution Inoculum\nPreparation->Serial\nDilution Inoculation Inoculation Serial\nDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC\nDetermination MIC Determination Incubation->MIC\nDetermination Cell\nSeeding Cell Seeding Compound\nTreatment Compound Treatment Cell\nSeeding->Compound\nTreatment MTT\nAddition MTT Addition Compound\nTreatment->MTT\nAddition Solubilization Solubilization MTT\nAddition->Solubilization Absorbance\nMeasurement Absorbance Measurement Solubilization->Absorbance\nMeasurement

Caption: General experimental workflows for antimicrobial and anticancer assays.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation promotes Imidazopyridine\nInhibitor Imidazopyridine Inhibitor Imidazopyridine\nInhibitor->PI3K inhibits

Caption: Imidazopyridines can inhibit the PI3K/Akt/mTOR signaling pathway.

Conclusion

The comparative analysis of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers reveals that the placement of the nitrogen atom in the pyridine ring is a critical determinant of their biological activity. While the imidazo[4,5-b]pyridine scaffold showed an advantage in the context of the limited anticancer data presented, the antimicrobial data indicates a more complex structure-activity relationship, with the optimal isomer being dependent on the specific pathogen.

This guide underscores the importance of synthesizing and evaluating isomeric pairs in early-stage drug discovery to fully explore the chemical space and identify the most promising scaffolds for a given therapeutic target. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field, facilitating further investigation into the therapeutic potential of these versatile heterocyclic compounds.

References

Spectroscopic Analysis of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a key heterocyclic building block in the synthesis of a variety of compounds with significant biological activity, particularly in the realm of kinase inhibitors. The strategic placement of the bromine and chlorine atoms allows for selective functionalization through distinct chemical transformations, primarily nucleophilic aromatic substitution (SNAr) at the 4-position and palladium-catalyzed cross-coupling reactions at the 7-position. This guide provides a comparative analysis of the spectroscopic data for reaction products derived from this versatile scaffold and outlines alternative synthetic strategies.

Comparison of Reaction Products and Spectroscopic Data

The two primary reactive sites on the this compound core allow for the stepwise introduction of different functionalities. The more electrophilic C4 carbon is susceptible to nucleophilic attack, while the C7 carbon bearing the bromine atom is ideal for cross-coupling reactions.

Starting MaterialReaction TypeProductSpectroscopic Data Summary
This compoundNucleophilic Aromatic Substitution7-Bromo-4-(substituted-amino)-1H-imidazo[4,5-c]pyridine1H NMR: Upfield shift of the pyridine proton signals upon substitution of the chloro group. Appearance of new signals corresponding to the introduced amine substituent. 13C NMR: Significant upfield shift of the C4 signal. Appearance of new signals for the substituent. MS: Molecular ion peak corresponding to the substitution product.
This compoundSuzuki-Miyaura Coupling4-Chloro-7-(aryl/heteroaryl)-1H-imidazo[4,5-c]pyridine1H NMR: Disappearance of the singlet corresponding to H6. Appearance of new aromatic signals from the coupled aryl/heteroaryl group. 13C NMR: Disappearance of the C7-Br signal and appearance of a new quaternary carbon signal at the coupling site, along with signals for the new substituent. MS: Molecular ion peak corresponding to the cross-coupled product.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution at the 4-Position

A solution of this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF is treated with the desired amine (1.0-1.5 eq.) and a base (e.g., diisopropylethylamine, potassium carbonate) if necessary. The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C for a period of 2 to 24 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, filtration, or extraction, followed by purification using column chromatography or recrystallization.

General Procedure for Suzuki-Miyaura Cross-Coupling at the 7-Position

To a degassed mixture of this compound (1.0 eq.), the corresponding boronic acid or boronic ester (1.1-1.5 eq.), and a base (e.g., K2CO3, Cs2CO3, K3PO4) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF) is added a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and, if required, a ligand (e.g., SPhos, XPhos). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C for 2 to 18 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key reaction pathways involving this compound and an alternative synthetic route.

reaction_pathway start 7-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine product1 7-Bromo-4-(substituted-amino)-1H- imidazo[4,5-c]pyridine start->product1  Nucleophilic Substitution (Amine, Base)   product2 4-Chloro-7-(aryl/heteroaryl)-1H- imidazo[4,5-c]pyridine start->product2  Suzuki Coupling (Boronic Acid, Pd catalyst, Base)  

Caption: Key reaction pathways of this compound.

alternative_synthesis start 3,4-Diaminopyridine intermediate1 2-Substituted-1H- imidazo[4,5-c]pyridine start->intermediate1  Cyclization (Carboxylic Acid or Aldehyde)   intermediate2 2-Substituted-4-chloro-1H- imidazo[4,5-c]pyridine intermediate1->intermediate2  Halogenation   product 4,7-Disubstituted-1H- imidazo[4,5-c]pyridine intermediate2->product  Functionalization (e.g., Suzuki Coupling)  

Caption: Alternative synthesis of 4,7-disubstituted-1H-imidazo[4,5-c]pyridines.

Conclusion

The spectroscopic analysis of reaction products from this compound provides clear signatures for the selective functionalization at either the C4 or C7 position. The choice of reaction conditions and reagents allows for the synthesis of a diverse library of substituted imidazo[4,5-c]pyridines. While direct functionalization of the commercially available bromo-chloro scaffold is a common and efficient strategy, alternative routes starting from simpler pyridine derivatives offer flexibility in the introduction of various substituents at different stages of the synthesis. The detailed understanding of the spectroscopic characteristics of these compounds is crucial for reaction monitoring, purification, and final product characterization in the development of novel therapeutic agents.

A Comparative Guide to the Synthesis of Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including sedative-hypnotic, anxiolytic, and anti-cancer properties, have made them a focal point in medicinal chemistry and drug discovery. The development of efficient and versatile synthetic routes to access structurally diverse imidazopyridine derivatives is therefore of critical importance.

This guide provides a comparative overview of three prominent synthetic strategies for the preparation of substituted imidazopyridines: the classic Tschitschibabin reaction, the modern Groebke-Blackburn-Bienaymé multicomponent reaction, and various copper-catalyzed cross-coupling and cyclization reactions. We present a detailed analysis of each method, supported by experimental data, to assist researchers in selecting the most appropriate synthetic route for their specific needs.

Comparison of Synthetic Routes

The choice of synthetic strategy for a particular imidazopyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions (e.g., temperature, reaction time, and tolerance of functional groups). The following tables provide a quantitative comparison of the three main synthetic routes discussed in this guide.

Table 1: Tschitschibabin Reaction and its Modifications

The Tschitschibabin reaction is a traditional and straightforward method for the synthesis of imidazo[1,2-a]pyridines, typically involving the condensation of a 2-aminopyridine with an α-haloketone. While classic conditions often require high temperatures, modern variations, including microwave-assisted protocols, have been developed to improve yields and reduce reaction times.

2-Aminopyridine Derivativeα-Haloketone/Carbonyl SourceConditionsYield (%)Reference
2-Aminopyridine2-BromoacetophenoneEthanol, reflux, 5 h~80[1]
2-Amino-5-methylpyridine2-Bromo-4'-methylacetophenoneDMF, 100 °C, 2 h92[1]
2-Aminonicotinic acidChloroacetaldehydeWater, Microwave, 100 °C, 30 min92-95[2]
2-AminopyridineEthyl-3-oxo-pentanoate / NBSWater, 80 °C, 30 min15-30[3]
Substituted Acetophenones2-Aminopyridine / NBSMicrowave, 60 s24-99[1]

Table 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. This method offers high atom economy and allows for the rapid generation of diverse libraries of compounds.

2-Aminopyridine DerivativeAldehydeIsocyanideConditionsYield (%)Reference
2-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid, 60 °C, sonication86[4]
2-Amino-5-chloropyridineFurfuralCyclohexyl isocyanidePhenylboronic acid, 60 °C, sonication86[4]
2-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid, 60 °C, sonication67[4]
2-Aminopyridine3-Formyl-chromonetert-Butyl isocyanideNH4Cl, EtOH, Microwave, 15 min36[5]
2-AminopyridineOrthogonal 2-azidobenzaldehydetert-Butyl isocyanideNH4Cl, Microwave, 30 min89[6]
VariousVariousVariousAlCl3, 1,2-dichlorobenzene, 180 °C, 4h66-86[7]

Table 3: Copper-Catalyzed Syntheses

Copper-catalyzed reactions have emerged as a versatile and efficient approach for the synthesis of a wide range of substituted imidazopyridines. These methods often proceed under milder conditions than traditional methods and tolerate a broader range of functional groups.

Pyridine/Amine SourceCoupling Partner(s)Catalyst/ConditionsYield (%)Reference
2-AminopyridinesSulfonyl azides, terminal ynonesCu(I), one-potModerate to excellent[8][9]
2-Aminopyridines, Aldehydes, AlkynesCuO/CuAl2O4, D-glucoseOne-potGood[10]
2-AminopyridinesCinnamaldehyde derivativesCu(II), aerobicGood[10]
2-AminopyridinesNitroolefinsCuBr, air, 80 °Cup to 90[10]
2-AminopyridinesAcetophenonesCuI, aerobicGood[10]
Imine, AziridineCu(I)Cyclizationup to 88[11]

Experimental Protocols

1. Tschitschibabin Reaction: Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol is a classic example of the Tschitschibabin reaction.

  • Materials: 2-Aminopyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), ethanol (10 mL).

  • Procedure:

    • Dissolve 2-aminopyridine and 2-bromoacetophenone in ethanol in a round-bottom flask.

    • Reflux the mixture for 5 hours.

    • After cooling, the product often crystallizes directly from the solution.

    • Collect the solid by filtration and wash with cold ethanol.

    • Further purification can be achieved by recrystallization from ethanol.

2. Groebke-Blackburn-Bienaymé Reaction: Synthesis of N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

This protocol describes a sonication-assisted GBB reaction.[4]

  • Materials: 2-Aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), phenylboronic acid (10 mol%), water (5 mL).

  • Procedure:

    • To a screw-capped vial, add 2-aminopyridine, furfural, cyclohexyl isocyanide, and phenylboronic acid.

    • Add water as the solvent.

    • Place the vial in an ultrasonic bath and sonicate at 60 °C for the specified time (typically a few hours, monitor by TLC).

    • After completion of the reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3. Copper-Catalyzed Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

This protocol is an example of a copper-catalyzed aerobic oxidative cyclization.[10]

  • Materials: 2-Aminopyridine (1.0 mmol), substituted acetophenone (1.2 mmol), copper(I) iodide (CuI, 10 mol%), solvent (e.g., DMF).

  • Procedure:

    • Combine the 2-aminopyridine, acetophenone, and CuI in a reaction vessel.

    • Add the solvent and stir the mixture at a specified temperature (e.g., 100-120 °C) under an air atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Reaction Mechanisms and Synthetic Strategy Selection

The underlying mechanisms of these synthetic routes are distinct, leading to different substitution patterns and product classes. Understanding these mechanisms is key to selecting the appropriate method and optimizing reaction conditions.

Tschitschibabin_Mechanism cluster_0 Tschitschibabin Reaction Mechanism 2-Aminopyridine 2-Aminopyridine N-alkylation N-alkylation 2-Aminopyridine->N-alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-alkylation Pyridinium_salt Pyridinium Salt Intermediate N-alkylation->Pyridinium_salt Intramolecular_cyclization Intramolecular_cyclization Pyridinium_salt->Intramolecular_cyclization Cyclized_intermediate Cyclized Intermediate Intramolecular_cyclization->Cyclized_intermediate Dehydration Dehydration Cyclized_intermediate->Dehydration Imidazopyridine Imidazopyridine Dehydration->Imidazopyridine

Caption: Mechanism of the Tschitschibabin reaction.

GBB_Mechanism cluster_1 Groebke-Blackburn-Bienaymé Reaction Mechanism 2-Aminopyridine 2-Aminopyridine Schiff_base_formation Schiff_base_formation 2-Aminopyridine->Schiff_base_formation Aldehyde Aldehyde Aldehyde->Schiff_base_formation Isocyanide Isocyanide Nucleophilic_attack Nucleophilic_attack Isocyanide->Nucleophilic_attack Schiff_base Schiff Base Intermediate Schiff_base_formation->Schiff_base Schiff_base->Nucleophilic_attack Nitrile_ylide Nitrile Ylide Intermediate Nucleophilic_attack->Nitrile_ylide Intramolecular_cyclization Intramolecular_cyclization Nitrile_ylide->Intramolecular_cyclization 3-Aminoimidazopyridine 3-Aminoimidazopyridine Intramolecular_cyclization->3-Aminoimidazopyridine

Caption: Mechanism of the GBB multicomponent reaction.

Copper_Catalyzed_Mechanism cluster_2 General Copper-Catalyzed Synthesis Starting_Materials 2-Aminopyridine & Carbonyl/Alkyne Coordination Coordination Starting_Materials->Coordination Copper_Catalyst Cu(I) or Cu(II) Copper_Catalyst->Coordination Copper_Complex Copper Complex Intermediate Coordination->Copper_Complex Oxidative_Addition Oxidative_Addition Copper_Complex->Oxidative_Addition Reductive_Elimination Reductive_Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Copper_Catalyst Imidazopyridine Imidazopyridine Reductive_Elimination->Imidazopyridine

Caption: A general mechanistic cycle for copper-catalyzed imidazopyridine synthesis.

To aid in the selection of an appropriate synthetic route, the following workflow diagram outlines a logical decision-making process based on the desired product and available resources.

Synthetic_Route_Selection Start Desired Imidazopyridine Structure? Subst_Pattern Substitution Pattern? Start->Subst_Pattern Amino_Subst 3-Amino Substituted? Subst_Pattern->Amino_Subst Yes Other_Subst Other Substitutions (e.g., 2-Aryl, 2,3-Disubstituted) Subst_Pattern->Other_Subst No GBB Groebke-Blackburn-Bienaymé (GBB) Reaction Amino_Subst->GBB Microwave Consider Microwave Assisted Protocol for Faster Reaction and Higher Yields GBB->Microwave Starting_Materials Available Starting Materials? Other_Subst->Starting_Materials Alpha_Haloketone α-Haloketone or Carbonyl Source Available? Starting_Materials->Alpha_Haloketone 2-Aminopyridine Available Tschitschababin Tschitschibabin Reaction Alpha_Haloketone->Tschitschababin Yes Copper_Catalyzed Copper-Catalyzed Synthesis Alpha_Haloketone->Copper_Catalyzed No (e.g., use alkynes, other carbonyls) Tschitschababin->Microwave Copper_Catalyzed->Microwave

Caption: Workflow for selecting a synthetic route to substituted imidazopyridines.

Conclusion

The synthesis of substituted imidazopyridines can be achieved through a variety of effective methods, each with its own advantages and limitations. The traditional Tschitschibabin reaction offers a straightforward approach, particularly for 2-substituted derivatives, and has been significantly improved by modern techniques such as microwave irradiation. For the rapid generation of libraries of 3-amino-substituted analogues, the Groebke-Blackburn-Bienaymé multicomponent reaction is an exceptionally powerful tool. Finally, copper-catalyzed methods provide a versatile and often milder alternative for the synthesis of a broad range of substituted imidazopyridines. By considering the desired substitution pattern, available starting materials, and reaction conditions, researchers can select the most suitable synthetic strategy to efficiently access these important heterocyclic compounds for their applications in drug discovery and materials science.

References

A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The imidazo[4,5-c]pyridine core, in particular, is a privileged structure found in numerous biologically active compounds. The di-halogenated derivative, 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. The choice of the palladium catalyst system is paramount for achieving high yields, regioselectivity, and functional group tolerance. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this versatile building block, supported by representative experimental data from analogous systems.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions typically involve a palladium(0) catalyst that undergoes oxidative addition with an organohalide. Subsequent transmetalation (for Suzuki and Sonogashira) or coordination of a nucleophile (for Buchwald-Hartwig) followed by reductive elimination yields the desired product and regenerates the active palladium(0) species.

For di-halogenated substrates like this compound, regioselectivity is a key consideration. Generally, the reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl.[1] This inherent difference in reactivity can often be exploited to achieve selective coupling at the more reactive C7-Br bond. However, the choice of palladium catalyst and, crucially, the associated ligand can influence and even reverse this selectivity.[2]

Comparative Performance of Palladium Catalysts

The selection of an optimal palladium catalyst system is dependent on the specific type of cross-coupling reaction being performed. The following sections provide a comparative overview of commonly employed palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with this compound. The presented data is a synthesis of results from studies on structurally similar dihaloheterocycles and serves as a guide for catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron reagent. For the selective coupling at the C7 position of this compound, several palladium catalysts have shown efficacy in related systems.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001280-90[1]
PdCl₂(dppf)K₃PO₄1,4-Dioxane901685-95[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene10018>90[4]
Pd/CNa₂CO₃DMF/H₂O1101075-85[5]

Key Considerations:

  • Traditional Catalysts: Pd(PPh₃)₄ and PdCl₂(dppf) are often reliable choices for routine couplings of aryl bromides and generally provide good to excellent yields.[1]

  • Advanced Ligands: For more challenging substrates or to enhance reaction rates and yields, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos are often superior.[4]

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the advantage of easier product purification and catalyst recycling, which is particularly beneficial for larger-scale synthesis.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceutical agents. The coupling of amines at the C7 position of this compound can be achieved using various palladium catalysts.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1102470-85[6]
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH1001285-95[7][8]
[Pd(allyl)Cl]₂ / cataCXium® ANaOt-Bu1,4-Dioxane1008>90[9]

Key Considerations:

  • Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and those in the cataCXium® family are often necessary for efficient coupling, especially with less reactive aryl chlorides.[7][8][9]

  • Base Strength: Strong bases such as sodium tert-butoxide (NaOt-Bu) are frequently required to facilitate the deprotonation of the amine and promote the catalytic cycle.[8]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.

Catalyst/LigandCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NDMF80680-90[4]
Pd(PPh₃)₄CuIPiperidineTHF601285-95[10]
Pd(OAc)₂ / PPh₃CuIK₂CO₃Acetonitrile90875-85[3]
Pd-NHC Complex-Cs₂CO₃1,4-Dioxane10016>90[10]

Key Considerations:

  • Copper Co-catalyst: Traditional Sonogashira couplings employ a copper(I) co-catalyst, which facilitates the transmetalation step. However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[10]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with N-heterocyclic carbene (NHC) ligands have emerged as highly effective catalysts for Sonogashira couplings, often providing excellent yields under copper-free conditions.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. The following are representative procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which can be adapted for the functionalization of this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel is added this compound (1.0 mmol), the desired boronic acid (1.2 mmol), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., Na₂CO₃, 2.0 mmol).[4]

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent mixture (e.g., toluene/ethanol/water 8:1:1, 10 mL) is added via syringe.[4]

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours), while monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., K₃PO₄, 1.4 mmol).

  • This compound (1.0 mmol) and the desired amine (1.2 mmol) are added, followed by the anhydrous, degassed solvent (e.g., t-BuOH, 5 mL).

  • The reaction tube is sealed and heated to the specified temperature (e.g., 100 °C) for the required time (e.g., 12 hours).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography.

General Protocol for Sonogashira Coupling
  • A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).[4]

  • The tube is evacuated and backfilled with argon.

  • The terminal alkyne (1.1 mmol) is added, followed by the degassed solvent (e.g., a mixture of triethylamine and DMF, 6 mL).[4]

  • The reaction mixture is stirred at the appropriate temperature (e.g., 80 °C) for the specified duration (e.g., 6 hours).[4]

  • Upon completion, the mixture is cooled to room temperature, diluted with an appropriate organic solvent (e.g., diethyl ether), and filtered through a pad of celite.

  • The filtrate is washed with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography.

Visualizing the Process: Workflows and Logic

To further clarify the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Coupling Partner - Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst System: - Pd Precursor - Ligand Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir (Monitor by TLC/LC-MS) Setup->Heating Quench Cool and Quench Heating->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

CatalystSelection Start Select Coupling Reaction Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Sonogashira Sonogashira (C-C Alkyne) Start->Sonogashira Suzuki_Cat Standard Conditions Pd(PPh₃)₄ or PdCl₂(dppf) High Performance Pd(OAc)₂ / SPhos Suzuki->Suzuki_Cat Buchwald_Cat Standard Conditions Pd(OAc)₂ / BINAP High Performance Pd₂(dba)₃ / XPhos Buchwald->Buchwald_Cat Sonogashira_Cat Standard (with Cu) Pd(PPh₃)₂Cl₂ / CuI Copper-Free Pd-NHC Complex Sonogashira->Sonogashira_Cat

Caption: A decision-making diagram for palladium catalyst selection based on the desired coupling reaction.

References

A Comparative Guide to Purity Assessment of Synthesized 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry, confirming the identity and purity of the target molecule is paramount. This guide provides a comparative overview of essential analytical techniques for this purpose, complete with detailed experimental protocols and data presentation formats.

Workflow for Purity Assessment

The comprehensive purity analysis of a synthesized this compound derivative involves a multi-pronged approach, beginning with the initial workup and purification, followed by a suite of analytical techniques to confirm structure and quantify purity.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Structural Analysis cluster_comparison Comparative Analysis synthesis Synthesized Product (Crude) purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification hplc High-Performance Liquid Chromatography (HPLC) purification->hplc Quantitative Purity nmr Nuclear Magnetic Resonance (NMR Spectroscopy) purification->nmr Structural Confirmation ms Mass Spectrometry (MS) purification->ms Molecular Weight Verification ftir Fourier-Transform Infrared (FTIR) Spectroscopy purification->ftir Functional Group Analysis ref_standard Reference Standard (if available) hplc->ref_standard Compare Retention Time alt_compounds Alternative Synthesized Isomers/Derivatives nmr->alt_compounds Compare Spectra

Caption: Workflow for the synthesis, purification, and purity assessment of this compound derivatives.

Primary Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity evaluation. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation.

Technique Primary Purpose Information Obtained Typical Purity Level Detected
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and separation of impurities.Percentage purity, retention time, detection of non-volatile impurities.>95%[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.Chemical structure, presence of isomeric impurities, residual solvents.Qualitative assessment of purity.
Mass Spectrometry (MS) Molecular weight determination.Molecular weight of the compound and its fragments, confirmation of elemental composition (HRMS).Confirms identity of major component.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Presence of key functional groups, confirmation of successful reaction.Primarily for structural confirmation.[1]

Comparative Compounds for Analysis

When a certified reference standard for this compound is not available, comparison with other synthesized, related compounds can provide valuable structural confirmation.

Compound CAS Number Molecular Formula Purity (Typical)
This compound 163452-79-7C₆H₃BrClN₃97-98%[2][3]
7-Bromo-6-chloro-1H-imidazo[4,5-c]pyridine Not readily availableC₆H₃BrClN₃97%[4]
7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine Not readily availableC₇H₅BrClN₃95%[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are recommended protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the purity analysis of similar brominated pyridine derivatives and is suitable for determining the purity of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The percentage purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to an NMR tube.

  • Experiments:

    • ¹H NMR: Provides information about the number and environment of protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used for unambiguous assignment of proton and carbon signals, especially for novel derivatives.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks should be analyzed to confirm the expected structure of this compound. The absence of significant impurity peaks and the correct integration ratios are indicative of high purity. The presence of residual solvent peaks should also be noted and quantified if necessary.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for this class of compounds.

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (232.47 g/mol ). The characteristic isotopic pattern for one bromine and one chlorine atom should be observed in the molecular ion peak cluster, providing strong evidence for the presence of these halogens. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical flow of sample analysis and data interpretation for purity assessment.

Purity Analysis Logic cluster_analytical Analytical Techniques cluster_data Data Interpretation cluster_decision Final Assessment compound Synthesized 7-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine hplc HPLC Analysis compound->hplc nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms purity_data Quantitative Purity (%) hplc->purity_data structure_data Structural Confirmation nmr->structure_data mw_data Molecular Weight Verification ms->mw_data final_purity Final Purity Assessment purity_data->final_purity structure_data->final_purity mw_data->final_purity

References

Safety Operating Guide

Proper Disposal of 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the safe and compliant disposal of 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine, a halogenated heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.

Immediate Safety and Handling

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat is required.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

Based on available data for this compound and related compounds, the following properties are noted:

PropertyValueSource
Chemical Formula C₆H₃BrClN₃CymitQuimica
Molecular Weight 232.47 g/mol MySkinRecipes
Physical State SolidCymitQuimica
Storage Room temperature, in a dry, cool, and well-ventilated place.MySkinRecipes
GHS Hazard (similar compound) Acute Toxicity 3 (Oral), H301: Toxic if swallowedPubChem (for 7-bromo-1H-imidazo[4,5-c]pyridine)
GHS Hazard (similar compound) Acute Toxicity 4 (Oral), H302: Harmful if swallowedSigma-Aldrich (for 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine)

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: In the absence of a definitive SDS stating otherwise, this compound must be disposed of as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound in its original container or a clearly labeled, compatible hazardous waste container.

    • Contaminated Materials: Any materials contaminated with this compound, such as personal protective equipment (gloves, etc.), absorbent pads, and weighing papers, must also be disposed of as hazardous waste. Place these items in a designated, sealed container.

    • Solutions: Liquid waste containing dissolved this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

Step 2: Container Management

  • Use Appropriate Containers: Waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.

  • Keep Containers Closed: Except when adding waste, all hazardous waste containers must remain tightly sealed to prevent spills and the release of vapors.

  • Secondary Containment: It is best practice to store hazardous waste containers in a secondary containment bin or tray to mitigate the impact of any potential leaks.

Step 3: Labeling

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first waste is added.

  • Complete Information: The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Toxic")

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Step 4: Storage and Disposal

  • Designated Storage Area: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Disposal

Disposal Workflow for this compound A Identify Waste (Solid, Contaminated Material, or Solution) B Select Compatible Hazardous Waste Container A->B C Affix and Complete Hazardous Waste Label B->C D Place Waste in Labeled Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G

Caption: Disposal workflow for this compound.

Comprehensive Safety Protocol for Handling 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine, a key intermediate in the synthesis of pharmaceutical compounds.[1] Adherence to these guidelines is critical to minimize exposure and mitigate potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not directly retrieved, a review of safety data for structurally related compounds, such as 4-Bromochlorobenzene, indicates that this substance should be handled with care. Potential hazards include acute oral toxicity, skin and eye irritation, and respiratory system irritation.[2] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash Goggles or Face ShieldMust be worn at all times to protect against splashes. Safety glasses with side shields are not sufficient.[3][4][5]
Hand Protection Chemical-Resistant Gloves (Nitrile)Double gloving is recommended. Gloves should be powder-free and changed every 30-60 minutes or immediately if contaminated or damaged.[3][4]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable, solid-front, back-closing gown is preferred. Cuffs should be tucked into the inner glove.[3]
Respiratory Protection NIOSH-Approved RespiratorAn N-95 or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3]
Foot Protection Closed-Toed, Chemical-Resistant Shoes and Shoe CoversShoes must fully cover the feet. Disposable shoe covers should be worn in areas where contamination is likely.

Operational Plan for Safe Handling

A systematic workflow is crucial to ensure safety during the handling of this compound.

Experimental Workflow Diagram:

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_weigh 3. Weigh Compound prep_setup->prep_weigh exp_reaction 4. Perform Reaction prep_weigh->exp_reaction exp_workup 5. Work-up and Purification exp_reaction->exp_workup cleanup_decon 6. Decontaminate Surfaces exp_workup->cleanup_decon cleanup_waste 7. Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe

Caption: This diagram outlines the procedural flow for safely handling the chemical.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required personal protective equipment in the correct order (shoe covers, inner gloves, gown, outer gloves, face shield/goggles, and respirator if needed).

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper.

    • Weigh Compound: Weigh the solid compound within the fume hood to prevent the dispersion of dust.

  • Experimentation:

    • Perform Reaction: Conduct all experimental procedures involving the compound within the chemical fume hood.

    • Work-up and Purification: Maintain all safety precautions during subsequent experimental steps.

  • Cleanup and Disposal:

    • Decontaminate Surfaces: Wipe down all surfaces and equipment with an appropriate deactivating agent and then with a cleaning agent.

    • Dispose of Waste: All solid waste, including contaminated gloves, gowns, and absorbent paper, should be placed in a designated, sealed hazardous waste container.[2] Liquid waste should be collected in a properly labeled, sealed container.

    • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield/goggles, and inner gloves.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Solid Waste Place in a clearly labeled, sealed, and puncture-resistant container designated for halogenated organic waste.
Liquid Waste Collect in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.
Contaminated Sharps Dispose of in a designated sharps container.

All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.